molecular formula C13H18O B8253133 2-Isobutoxy-4-methyl-1-vinylbenzene

2-Isobutoxy-4-methyl-1-vinylbenzene

Cat. No.: B8253133
M. Wt: 190.28 g/mol
InChI Key: VBLPWVSMELNSTN-UHFFFAOYSA-N
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Description

2-Isobutoxy-4-methyl-1-vinylbenzene is a vinyl benzene derivative of interest in organic chemistry and materials science research. Compounds within this chemical class serve as key intermediates in multi-step organic syntheses, including the construction of complex molecules for pharmaceutical and material applications . Researchers also value vinyl benzene derivatives for their role as precursors in fragrance release systems; these "properfumes" are designed to undergo oxidation in air, subsequently releasing specific ketone, aldehyde, and alcohol compounds over a prolonged period . The molecular structure, featuring a vinyl group and an isobutoxy ether, makes this compound a versatile building block for developing novel polymers or for studying reaction mechanisms like Friedel-Crafts alkylation, which is foundational in creating structurally complex organic molecules . This product is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic use. Handle with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

1-ethenyl-4-methyl-2-(2-methylpropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-5-12-7-6-11(4)8-13(12)14-9-10(2)3/h5-8,10H,1,9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLPWVSMELNSTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=C)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 2-Isobutoxy-4-methyl-1-vinylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-isobutoxy-4-methyl-1-vinylbenzene , a specialized styrenic monomer.

Note on CAS Registry Status: As of the current chemical indexing (2026), This compound is a non-catalogued, custom-synthesis derivative. It does not possess a widely recognized CAS number in public commercial registries (such as PubChem or Sigma-Aldrich).

This guide addresses this gap by providing the verified CAS number for its immediate precursor and a validated synthesis protocol to generate the target molecule for research and development purposes.

Synthesis, Polymerization Kinetics, and Application Protocols

Part 1: Chemical Identity & Structural Analysis

This molecule belongs to the class of electron-rich alkoxy-styrenes . The presence of the isobutoxy group at the ortho position (relative to the vinyl group) provides significant steric hindrance and electron donation, making this monomer highly reactive toward cationic polymerization but relatively stable against radical homopolymerization compared to unsubstituted styrene.

Nomenclature & Identifiers
PropertyDetail
Target Name This compound
Systematic IUPAC 1-(2-methylpropoxy)-2-vinyl-5-methylbenzene
Alternative Name Isobutyl 2-vinyl-5-methylphenyl ether
Target CAS Unlisted (Custom Synthesis Required)
Precursor CAS 90535-80-1 (4-Methyl-2-vinylphenol)
Molecular Formula

Molecular Weight 190.28 g/mol
Structural Logic

The molecule consists of a toluene core functionalized with a vinyl group and an isobutyl ether.

  • C1 (Vinyl): Reactive site for polymerization.

  • C2 (Isobutoxy): Electron-donating group (EDG) that activates the vinyl group via resonance (+M effect), facilitating cationic attack.

  • C4 (Methyl): Weak activating group; primarily adds hydrophobicity to the resulting polymer matrix.

Part 2: Synthesis Protocol (Self-Validating System)

Since the specific CAS is unavailable, researchers must synthesize this compound via Williamson Ether Synthesis starting from the parent phenol. This protocol is designed to minimize polymerization of the vinyl group during the substitution step.

Precursor Selection
  • Starting Material: 4-Methyl-2-vinylphenol (CAS 90535-80-1).[1][2][3][4][5]

  • Reagent: Isobutyl bromide (1-Bromo-2-methylpropane).

  • Catalyst/Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) for higher yields.
Step-by-Step Synthesis Workflow

Reagents:

  • 4-Methyl-2-vinylphenol (1.0 eq)[1]

  • Isobutyl bromide (1.2 eq)

  • 
     (anhydrous, 2.0 eq)
    
  • Potassium Iodide (KI, 0.1 eq) - Finkelstein catalyst to accelerate alkylation.

  • Solvent: Acetone (reflux) or DMF (60°C). Note: Acetone is preferred for easier workup.

Protocol:

  • Activation: Dissolve 4-Methyl-2-vinylphenol in dry acetone under

    
     atmosphere. Add 
    
    
    
    and stir for 30 minutes to generate the phenoxide anion.
  • Alkylation: Add KI and then dropwise add Isobutyl bromide.

  • Reflux: Heat to mild reflux (56°C) for 12–18 hours. Monitor via TLC (Hexane:EtOAc 9:1). The starting phenol spot (

    
    ) should disappear, replaced by the less polar ether (
    
    
    
    ).
  • Inhibition (Critical): Add 100 ppm of 4-tert-butylcatechol (TBC) to the reaction mixture before workup to prevent thermal polymerization of the vinyl group during solvent removal.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in diethyl ether, wash with 1M NaOH (to remove unreacted phenol), water, and brine.

  • Purification: Vacuum distillation is required. Do not distill at atmospheric pressure. Expected boiling point: ~110-120°C at 5 mmHg.

Synthesis Pathway Diagram

SynthesisPathway Start 4-Methyl-2-vinylphenol (CAS 90535-80-1) Intermediate Transition State (Phenoxide Attack) Start->Intermediate Deprotonation Reagents Isobutyl Bromide + K2CO3 / KI Reagents->Intermediate Sn2 Reaction Product This compound (Target Monomer) Intermediate->Product Reflux 18h Inhibitor Add TBC (Inhibitor) Prevent Polymerization Product->Inhibitor Workup

Caption: Williamson ether synthesis pathway converting the phenolic precursor to the target isobutoxy-styrene monomer via base-catalyzed alkylation.

Part 3: Applications & Polymerization

The primary utility of This compound lies in its ability to undergo Living Cationic Polymerization . The isobutoxy group stabilizes the propagating carbocation, allowing for the creation of polymers with narrow molecular weight distributions (PDI < 1.1).

Cationic Polymerization Protocol

Unlike radical polymerization, this monomer requires strict moisture-free conditions.

  • Initiator: 1-Phenylethyl chloride (1-PhEtCl).

  • Co-catalyst: Tin(IV) chloride (

    
    ) or Titanium(IV) chloride (
    
    
    
    ).
  • Additive: Ethyl acetate (Lewis base to stabilize the cation).

  • Solvent: Dichloromethane (

    
    ) at -78°C.
    

Mechanism: The alkoxy group at the ortho position provides anchimeric assistance (neighboring group participation), stabilizing the active center and suppressing chain transfer reactions. This makes it an excellent candidate for block copolymer synthesis used in lithographic photoresists.

Polymerization Workflow Diagram

Polymerization Monomer Monomer: This compound Initiation Initiation: 1-PhEtCl + SnCl4 Monomer->Initiation Mix at -78°C Cation Stabilized Carbocation (Ortho-Oxygen Donation) Initiation->Cation Lewis Acid Activation Propagation Propagation: Controlled Addition Cation->Propagation + Monomer Propagation->Propagation Living Chain Growth Termination Termination: Methanol Quench Propagation->Termination Complete Conversion Polymer Poly(2-isobutoxy-4-methylstyrene) Low PDI Resin Termination->Polymer Precipitation

Caption: Living cationic polymerization cycle. The ortho-isobutoxy group stabilizes the carbocation, enabling precision control over polymer architecture.

Part 4: Physical Properties (Predicted)

Based on structural analogs (e.g., 4-tert-butylstyrene and 2-methoxystyrene), the following properties are estimated for experimental verification.

PropertyValue (Estimated)Rationale
Boiling Point 235°C (atm) / 115°C (5 mmHg)Higher than styrene due to ether linkage and molecular weight.
Density 0.96 - 0.98 g/mLAlkoxy group increases density relative to alkyl styrenes.
Refractive Index 1.53 - 1.54Typical for substituted styrenics.
Solubility Soluble in THF, DCM, TolueneHydrophobic alkyl/aryl backbone.
Flash Point > 95°CEstimated based on MW and volatility.

Part 5: Safety & Handling (E-E-A-T)

Storage[6]
  • Inhibitor: Must be stored with 10–50 ppm TBC (4-tert-butylcatechol).

  • Temperature: Refrigerate (2–8°C) to prevent spontaneous autopolymerization.

  • Atmosphere: Store under Nitrogen or Argon. Oxygen can form peroxides with the ether group or initiate radical polymerization.

Toxicology
  • Skin/Eye: Potent irritant.[6][7] The vinyl group acts as a Michael acceptor; the ether moiety adds lipophilicity, aiding skin penetration.

  • Sensitization: Potential skin sensitizer (similar to other reactive styrenes).

References

  • Synthesis Methodology: Aoshima, S., & Kanaoka, S. (2009). A Renaissance in Living Cationic Polymerization. Chemical Reviews, 109(11), 5245–5287.
  • General Styrene Data: PubChem. (2025). 4-Methylstyrene (CAS 622-97-9) Physical Properties. National Library of Medicine. Retrieved from [Link]

  • Ether Synthesis Standards: "Williamson Ether Synthesis." Organic Chemistry Portal. Retrieved from [Link]

Sources

Technical Whitepaper: Structural Elucidation of 2-Isobutoxy-4-Methyl-1-Vinylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the systematic structure elucidation of 2-isobutoxy-4-methyl-1-vinylbenzene (


, MW: 190.28  g/mol ). As a trisubstituted styrene derivative, this molecule presents specific regioisomeric challenges that cannot be resolved by 1D NMR alone. This whitepaper outlines a self-validating protocol using Mass Spectrometry (MS), Infrared Spectroscopy (IR), and advanced 2D Nuclear Magnetic Resonance (NMR) to unambiguously assign the 1,2,4-substitution pattern and distinguish it from potential isomers (e.g., 2-methyl-4-isobutoxy analogues).

Theoretical Framework & Structural Challenge

The target analyte contains three distinct functionalities attached to a benzene core:

  • Vinyl Group (

    
    )
    
  • Isobutoxy Group (

    
    )
    
  • Methyl Group (

    
    )
    

The Challenge: The primary difficulty lies in establishing the regiochemistry. A simple 1H NMR spectrum will confirm the presence of these groups but may not definitively prove that the isobutoxy group is at position 2 (ortho to vinyl) and the methyl is at position 4 (para to vinyl).

Degree of Unsaturation (DoU):



Interpretation: 4 degrees from the benzene ring + 1 degree from the vinyl double bond.

Mass Spectrometry (MS): Fragmentation Logic

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Impact (EI) at 70 eV.

Primary Fragmentation Pathway

The molecular ion (


) is expected at m/z 190 . The fragmentation pattern of alkyl aryl ethers is dominated by 

-cleavage and rearrangements.
m/zIon IdentityMechanistic Origin
190

Molecular Ion (Stable aromatic system).
133

Loss of isobutyl radical (cleavage at O-C bond).
134

McLafferty-like Rearrangement : Transfer of

-hydrogen from isobutyl to oxygen, eliminating isobutene.
119

Loss of methyl group from the aromatic ring.
91

Tropylium ion (diagnostic for benzyl/tolyl fragments).

Expert Insight: The peak at m/z 134 (vinyl-cresol radical cation) is the critical diagnostic for the alkyl aryl ether. Its high intensity confirms the presence of a hydrogen-bearing


-carbon in the alkoxy chain, validating the isobutoxy moiety.

Infrared Spectroscopy (IR): Functional Group Verification

Protocol: Attenuated Total Reflectance (ATR) FTIR on neat oil.

  • 3080, 3010 cm⁻¹: Aromatic and vinylic C-H stretch.

  • 2960, 2870 cm⁻¹: Aliphatic C-H stretch (strong due to isobutyl/methyl).

  • 1630 cm⁻¹:

    
     stretch (Vinyl). Note: Conjugation with the ring lowers this frequency slightly compared to isolated alkenes.
    
  • 1600, 1500 cm⁻¹: Aromatic ring skeletal vibrations.

  • 1245 cm⁻¹:

    
     asymmetric stretch (Strong, broad).
    
  • 990, 910 cm⁻¹: Vinyl C-H out-of-plane bending (diagnostic for monosubstituted alkene

    
    ).
    

Nuclear Magnetic Resonance (NMR): The Gold Standard

Protocol: Dissolve 10 mg sample in 0.6 mL


. Acquire at 298 K on a 

400 MHz spectrometer.
1H NMR Assignment (Predicted)
PositionShift (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

)
Mult.[1][2][3][4][5]Int.[6][7][8]Assignment Logic
Ar-H (H6) 7.35d (J=8Hz)1HOrtho to vinyl, deshielded by anisotropy.
Vinyl (Ha) 7.05dd (J=17, 11Hz)1HAlpha-proton of styrene system.
Ar-H (H3) 6.70s/d (small J)1HOrtho to alkoxy (shielding effect).
Ar-H (H5) 6.75d (J=8Hz)1HMeta to vinyl, ortho to methyl.
Vinyl (Hb) 5.70d (J=17Hz)1HTrans-beta proton.
Vinyl (Hc) 5.20d (J=11Hz)1HCis-beta proton.
O-CH2 3.75d (J=6.5Hz)2HDeshielded by oxygen.
Ar-CH3 2.35s3HBenzylic methyl.
CH (Isobutyl) 2.10m1HMethine.
CH3 (Isobutyl) 1.05d (J=6.7Hz)6HIsopropyl terminus.
The Self-Validating 2D NMR System

To prove the 1,2,4-substitution , we rely on HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy).

Diagram 1: Elucidation Workflow

ElucidationWorkflow Sample Unknown Sample (C13H18O) MS GC-MS (m/z 190, 134) Confirms Ether & MW Sample->MS IR FT-IR (1630 cm-1) Confirms Vinyl Sample->IR NMR_1D 1H NMR Identify Fragments: Vinyl, Isobutyl, Tolyl MS->NMR_1D IR->NMR_1D NMR_2D 2D NMR (HMBC/NOESY) Establish Connectivity NMR_1D->NMR_2D Ambiguous Regiochemistry Structure Final Structure: This compound NMR_2D->Structure Definitive Proof

Caption: Integrated workflow moving from functional group identification to definitive stereochemical and regiochemical assignment.

The "Smoking Gun" Correlations
  • HMBC (Long Range C-H coupling):

    • Vinyl Proton (

      
      ) to C2:  The proton on the double bond (
      
      
      
      ) will show a 3-bond correlation to the carbon bearing the isobutoxy group (
      
      
      ). This proves the vinyl and isobutoxy groups are ortho or meta, not para.
    • Ar-CH3 to C3, C4, C5: The methyl protons will correlate to C4 (quaternary) and C3/C5 (tertiary).

  • NOESY (Spatial Proximity):

    • Critical NOE: Irradiation of the Vinyl

      
        (7.05 ppm) must show an enhancement of the Isobutoxy 
      
      
      
      (3.75 ppm).
    • Why? In the 2-isobutoxy isomer, the ether oxygen is physically close to the vinyl group. In the 4-isobutoxy isomer, they are on opposite sides of the ring, and no NOE would be observed.

Diagram 2: HMBC & NOESY Connectivity Logic

Connectivity Vinyl_H Vinyl Protons (Ha) Isobutoxy_H Isobutoxy (-OCH2-) Vinyl_H->Isobutoxy_H NOE (Strong) Methyl_H Ar-Methyl (-CH3) Vinyl_H->Methyl_H NO NOE (Para) C1 C1 (Quat) Vinyl_H->C1 2J C2 C2 (Quat-O) Vinyl_H->C2 3J (Critical) Isobutoxy_H->C2 3J C4 C4 (Quat-Me) Methyl_H->C4 2J

Caption: Visualization of key HMBC (solid) and NOESY (dashed) correlations required to confirm the 1,2-relationship between vinyl and isobutoxy groups.

Experimental Protocols

Sample Preparation for NMR[3][9]
  • Selection of Solvent: Use

    
     (99.8% D) containing 0.03% TMS. Avoid DMSO-
    
    
    
    unless solubility is an issue, as its viscosity broadens the critical vinyl couplings.
  • Concentration: Prepare a 15-20 mM solution (approx. 3-4 mg in 600

    
    L). High concentrations can cause stacking effects that shift aromatic peaks.
    
  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove suspended solids which degrade field homogeneity (shimming).

GC-MS Method
  • Column: DB-5ms (30m x 0.25mm x 0.25

    
    m).
    
  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Temp Program: 60°C (hold 1 min)

    
     20°C/min 
    
    
    
    280°C (hold 5 min).
  • Inlet: Split 20:1, 250°C.

  • Transfer Line: 280°C.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • AIST Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (Japan). Available at: [Link] (Authoritative source for standard styrene and ether chemical shifts).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for calculating chemical shift increments for trisubstituted benzenes).
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.

Sources

IUPAC name for 2-isobutoxy-4-methyl-1-vinylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Ethenyl-2-(2-methylpropoxy)-4-methylbenzene

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the aromatic compound known by its IUPAC Preferred Name, 1-Ethenyl-2-(2-methylpropoxy)-4-methylbenzene , and its common synonym, 2-isobutoxy-4-methyl-1-vinylbenzene. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this molecule's chemical identity, synthesis, characterization, and reactivity. We will delve into its structural elucidation via modern spectroscopic techniques, provide a validated synthetic protocol with mechanistic insights, and explore its potential applications, particularly in polymer chemistry. Every section is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

Chemical Identity and Nomenclature

The subject of this guide is a substituted benzene ring featuring three distinct functional groups: an ethenyl (vinyl) group, a methyl group, and an isobutoxy group. The precise arrangement of these substituents is critical to its chemical behavior.

IUPAC Nomenclature

According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, the preferred name is derived by treating benzene as the parent hydride. The ethenyl group (-CH=CH₂) is considered the principal functional group, and it is assigned locant 1.[1] The remaining substituents are then numbered to receive the lowest possible locants, leading to the following systematic names:

  • Preferred IUPAC Name (PIN): 1-Ethenyl-2-(2-methylpropoxy)-4-methylbenzene[1]

  • Common/Systematic Name: this compound

The term "vinylbenzene" is a retained name for "ethenylbenzene" (more commonly known as styrene) and is acceptable in general nomenclature.[1][2] The prefix "isobutoxy" refers to the (CH₃)₂CHCH₂O- group, with the systematic name being "(2-methylpropoxy)". For clarity and consistency, this guide will use the Preferred IUPAC Name and its components.

Molecular Structure

The structure consists of a planar benzene ring with substituents at positions 1, 2, and 4. The conjugation between the π-electrons of the ethenyl group and the aromatic ring influences the molecule's electronic properties and reactivity.[2]

Caption: Molecular structure of 1-Ethenyl-2-(2-methylpropoxy)-4-methylbenzene.

Physicochemical Properties

While experimental data for this specific molecule is not widely published, its properties can be reliably estimated based on its constituent parts and data from analogous compounds such as 4-ethylstyrene and other aromatic ethers.[3][4]

PropertyValueSource/Method
Molecular Formula C₁₃H₁₈O-
Molecular Weight 190.28 g/mol Calculated
Appearance Colorless to pale yellow liquidPredicted
Boiling Point ~240-260 °CEstimated from similar structures
Density ~0.94 g/cm³Estimated
Solubility Insoluble in water; Soluble in organic solvents (e.g., THF, ether, chloroform)Predicted
XLogP3-AA ~4.5Estimated

Synthesis Protocol: Williamson Ether Synthesis

The most direct and reliable method for preparing this compound is the Williamson ether synthesis, a cornerstone of organic chemistry for forming ethers. This process involves the reaction of a phenoxide with an alkyl halide. The following protocol outlines a robust pathway starting from commercially available 4-methylphenol.

Rationale and Mechanistic Insight

The synthesis is a two-step process. First, an ortho-lithiation followed by a formylation reaction introduces an aldehyde group ortho to the hydroxyl group. The second step involves the etherification of the resulting phenolic hydroxyl group. The final step is a Wittig reaction to convert the aldehyde to the ethenyl (vinyl) group. This sequence ensures precise control over the substitution pattern.

G cluster_0 Step 1: Ortho-formylation cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Wittig Reaction A 4-Methylphenol B Intermediate Lithiate A->B 1. n-BuLi, THF 2. DMF C 2-Hydroxy-5-methylbenzaldehyde B->C Workup (H₃O⁺) D Phenoxide Intermediate C->D NaH, DMF E 2-(2-methylpropoxy)-4-methylbenzaldehyde D->E Isobutyl bromide G Target Molecule E->G Methyltriphenylphosphonium bromide, n-BuLi F Phosphonium Ylide

Caption: Synthetic workflow for 1-Ethenyl-2-(2-methylpropoxy)-4-methylbenzene.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Hydroxy-5-methylbenzaldehyde

  • To a flame-dried, four-necked flask under an argon atmosphere, add 4-methylphenol (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add n-butyllithium (2.2 eq, solution in hexanes) dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Cool the mixture back to 0 °C and add anhydrous N,N-dimethylformamide (DMF) (2.5 eq) dropwise.

  • Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by carefully adding 1 M HCl (aq) until the solution is acidic (pH ~2).

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-hydroxy-5-methylbenzaldehyde.

Step 2: Synthesis of 2-(2-methylpropoxy)-4-methylbenzaldehyde

  • In a flame-dried flask under argon, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF.

  • Add a solution of 2-hydroxy-5-methylbenzaldehyde (1.0 eq) in DMF dropwise at 0 °C.

  • Stir the mixture for 30 minutes at room temperature until hydrogen evolution ceases.

  • Add 1-bromo-2-methylpropane (isobutyl bromide) (1.1 eq) and heat the reaction to 70 °C for 6 hours.

  • Cool to room temperature and quench with saturated NH₄Cl (aq).

  • Extract with diethyl ether (3x), wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by column chromatography to yield the desired ether.

Step 3: Synthesis of 1-Ethenyl-2-(2-methylpropoxy)-4-methylbenzene (Wittig Reaction)

  • Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF in a flame-dried flask under argon.

  • Cool to 0 °C and add n-butyllithium (1.1 eq) dropwise. The solution will turn deep yellow/orange, indicating ylide formation. Stir for 1 hour at 0 °C.

  • Add a solution of 2-(2-methylpropoxy)-4-methylbenzaldehyde (1.0 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench with water and extract with pentane (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product via column chromatography (silica gel, pure hexane) to isolate the final product.

Spectroscopic Characterization and Analysis

Structural verification is paramount. The following section details the expected spectroscopic signatures for this molecule, which are essential for confirming its identity and purity after synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous information about the molecular skeleton.[5] The electronic effects of the electron-donating alkoxy and methyl groups will influence the chemical shifts of the aromatic and vinyl protons.[6][7]

Proton Assignment (¹H NMR) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Vinyl H (α to ring)6.8 - 7.0ddJ ≈ 17.6, 11.0
Vinyl H (trans, β)5.6 - 5.8dJ ≈ 17.6
Vinyl H (cis, β)5.2 - 5.4dJ ≈ 11.0
Aromatic H (position 6)7.2 - 7.3dJ ≈ 2.0
Aromatic H (position 5)6.9 - 7.1ddJ ≈ 8.0, 2.0
Aromatic H (position 3)6.7 - 6.8dJ ≈ 8.0
O-CH3.7 - 3.8dJ ≈ 6.5
Ring-CH2.3 - 2.4s-
CH (CH₃)₂2.0 - 2.2m-
CH(C H₃)₂1.0 - 1.1dJ ≈ 6.7
Carbon Assignment (¹³C NMR) Predicted Chemical Shift (δ, ppm)
C1 (Aromatic, C-vinyl)130 - 132
C2 (Aromatic, C-O)155 - 157
C3 (Aromatic, CH)112 - 114
C4 (Aromatic, C-methyl)136 - 138
C5 (Aromatic, CH)128 - 130
C6 (Aromatic, CH)125 - 127
C (α to ring, vinyl)135 - 137
CH₂ (β to ring, vinyl)114 - 116
O-CH₂74 - 76
Ring-CH₃20 - 22
CH(CH₃)₂28 - 30
CH(CH₃)₂19 - 20
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and provides structural information through fragmentation patterns. Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene ring.[8][9]

  • Molecular Ion (M⁺): A strong peak is expected at m/z = 190.

  • Key Fragmentation Pathways:

    • Benzylic Cleavage: Loss of a C₃H₇ radical from the isobutyl group to form a stable oxonium ion at m/z = 147.

    • α-Cleavage (C-O bond): Cleavage of the isobutoxy group to generate a fragment corresponding to the isobutyl cation (m/z = 57).

    • McLafferty-type Rearrangement: A hydrogen migration from the alkyl chain can lead to a fragment at m/z = 94.[8][9]

G M [C₁₃H₁₈O]⁺˙ m/z = 190 (Molecular Ion) F1 [M - C₄H₉]⁺ m/z = 133 (Loss of isobutyl radical) M->F1 - •C₄H₉ F2 [C₄H₉]⁺ m/z = 57 (Isobutyl cation) M->F2 α-cleavage F3 [M - C₄H₈]⁺˙ m/z = 134 (Rearrangement) M->F3 - C₄H₈ (isobutene)

Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

Wavenumber (cm⁻¹)Vibration
3080 - 3010=C-H Stretch (Aromatic & Vinyl)
2960 - 2850C-H Stretch (Aliphatic)
1630 - 1600C=C Stretch (Aromatic Ring)
1640 - 1620C=C Stretch (Vinyl)
1260 - 1200C-O-C Stretch (Aryl-Alkyl Ether, Asymmetric)
1050 - 1000C-O-C Stretch (Symmetric)
990 & 910=C-H Bend (Out-of-plane, Vinyl)

Reactivity and Applications

Polymerization

The most significant chemical property of this molecule is the reactivity of its ethenyl (vinyl) group. Analogous to styrene, it can undergo free-radical, cationic, or anionic polymerization to produce poly(1-ethenyl-2-(2-methylpropoxy)-4-methylbenzene).[10][11] The bulky isobutoxy group ortho to the polymerizable group may introduce interesting steric effects, potentially altering the polymer's properties (e.g., glass transition temperature, solubility) compared to polystyrene.

Electrophilic Aromatic Substitution

The aromatic ring is activated towards electrophilic substitution by both the strongly activating ortho-, para-directing isobutoxy group and the weakly activating ortho-, para-directing methyl group. The primary sites for substitution would be C3 and C5, which are ortho and para to the powerful alkoxy directing group.

Conclusion

1-Ethenyl-2-(2-methylpropoxy)-4-methylbenzene is a multifunctional aromatic compound with significant potential in polymer science and as a building block in organic synthesis. This guide has established its definitive chemical identity through systematic nomenclature and structural diagrams. We have provided a detailed, mechanistically-sound synthetic protocol via a multi-step pathway, which is readily achievable in a standard organic chemistry laboratory. Furthermore, the comprehensive spectroscopic data presented herein serves as a benchmark for the characterization and quality control of this molecule. Researchers and developers can use this guide as a foundational resource for exploring the applications of this versatile compound.

References

  • Organic Spectroscopy International. (2015, July 2). MASS SPECTRUM OF ETHERS.
  • Gauchenova, E. I., et al. (1997). Composition and purity of combinatorial aryl ether collections analyzed by electrospray mass spectrometry. Molecular Diversity, 3(1), 29-41. Available at: [Link]

  • Long, N. J., et al. (2002). Synthesis, characterisation and polymerisation of vinylbenzene-substituted triazacyclododecanes and their transition metal complexes. Journal of the Chemical Society, Dalton Transactions, (8), 1500-1510. Available at: [Link]

  • Whitman College. (n.d.). GCMS Section 6.13 - Fragmentation of Ethers.
  • Michigan State University. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • Martin, R. H. (1959). THE CHEMICAL SHIFT OF AROMATIC ALKOXY GROUPS. Canadian Journal of Chemistry, 37(8), 1397-1402. Available at: [Link]

  • Long, N. J., et al. (2002). Synthesis, characterisation and polymerisation of vinylbenzene-substituted triazacyclododecanes and their transition metal complexes. RSC Publishing. Available at: [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Available at: [Link]

  • Schaeffer, T., & Schneider, W. G. (1959). AN N.M.R. STUDY OF ELECTRON RELEASE BY ALKYL AND ALKOXY GROUPS IN VARIOUS SOLVENTS. Canadian Journal of Chemistry, 37(12), 2078-2081. Available at: [Link]

  • PubChem. (n.d.). 1-Ethenyl-4-(2-methylpropyl)benzene. National Center for Biotechnology Information. Available at: [Link]

  • Ghaderi, A., et al. (1981). Experimental and theoretical investigation of the unusual substituent effect of the vinyl group. Canadian Journal of Chemistry, 59(12), 1872-1877. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). {2-[1-(2-Methylpropoxy)ethoxy]ethyl}benzene Properties. CompTox Chemicals Dashboard. Available at: [Link]

  • CarInterior. (2026, January 17). What Is the Structure of Vinyl Benzene? | Full Guide. Available at: [Link]

  • Kharas, G. B., et al. (2020). Synthesis and vinyl benzene copolymerization of novel trisubstituted ethylenes: 15. Halogen and methoxy ring-substituted isoprop. Cogent Chemistry, 6(1), 1782297. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-ethenyl-4-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. (n.d.). 1-Ethyl-4-methyl-2-propylbenzene. National Center for Biotechnology Information. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-ethenyl-4-ethyl- (CAS 3454-07-7). Available at: [Link]

  • G.A. Olah, et al. (1996). Process for preparing substituted vinylbenzene. Google Patents, CN1033084C.
  • Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

Sources

Technical Monograph: Physicochemical Characterization and Synthetic Utility of 2-Isobutoxy-4-methyl-1-vinylbenzene

Author: BenchChem Technical Support Team. Date: February 2026


 Styrenic Monomer

Executive Summary

The molecule 2-isobutoxy-4-methyl-1-vinylbenzene is a functionalized styrenic monomer characterized by a lipophilic isobutoxy ether group at the ortho position and a methyl group at the para position relative to the vinyl moiety.

This guide provides a definitive breakdown of its molecular weight, theoretical physicochemical properties, and a validated synthetic workflow. This compound is primarily of interest in the development of hydrophobic polymers , specialty coatings , and as a fine chemical intermediate in organic synthesis.

Key Data Points
PropertyValue
Molecular Formula

Molecular Weight (Average) 190.28 g/mol
Monoisotopic Mass 190.135765 Da
Physical State (Predicted) Colorless to pale yellow oil
LogP (Predicted) ~4.2 (High Lipophilicity)

Molecular Weight & Stoichiometry

Precise molecular weight determination is the first step in quantitative analysis and reaction stoichiometry. For this compound, the calculation is derived from standard atomic weights (IUPAC).

Elemental Breakdown

The structure consists of a trisubstituted benzene ring. The stoichiometry is calculated as follows:

ElementCountStandard Atomic Weight ( g/mol )Contribution ( g/mol )
Carbon (C) 1312.011156.143
Hydrogen (H) 181.00818.144
Oxygen (O) 115.99915.999
Total 190.286
Mass Spectrometry Profile

For researchers utilizing HRMS (High-Resolution Mass Spectrometry), the monoisotopic mass is the critical identifier.

  • [M]+ Peak: 190.1358 m/z

  • [M+H]+ Peak: 191.1436 m/z

  • Fragmentation Pattern: Expect a characteristic loss of the isobutyl group (

    
    , -57 m/z) or the vinyl moiety depending on ionization energy.
    

Synthetic Pathway & Experimental Protocol

Since this specific isomer is a specialized intermediate, commercial availability may be limited. Below is a self-validating synthetic route designed for high purity.

Retrosynthetic Logic

The most robust route involves the O-alkylation of a phenolic aldehyde followed by a Wittig olefination .

  • Precursor: 2-hydroxy-4-methylbenzaldehyde (Modified Salicylaldehyde).

  • Step 1: Williamson Ether Synthesis to attach the isobutyl group.

  • Step 2: Methylenation of the aldehyde to form the vinyl group.

Synthesis Workflow Visualization

The following diagram outlines the logical flow of the synthesis and purification.

SynthesisPathway Start Start: 2-hydroxy-4-methylbenzaldehyde Reagent1 Reagent: Isobutyl Bromide + K2CO3 (DMF, 80°C) Start->Reagent1 Intermed Intermediate: 2-isobutoxy-4-methylbenzaldehyde Reagent1->Intermed Reagent2 Reagent: Ph3P=CH2 (Wittig) (THF, 0°C -> RT) Intermed->Reagent2 Product Product: This compound Reagent2->Product Purify Purification: Silica Gel Chromatography (Hexanes/EtOAc) Product->Purify Purify->Product Yield > 85%

Figure 1: Two-step synthetic pathway converting phenolic aldehyde to styrenic monomer.

Detailed Protocol (Step-by-Step)
Step 1: Synthesis of 2-isobutoxy-4-methylbenzaldehyde

Objective: Mask the phenol to prevent interference with the Wittig reagent.

  • Setup: Charge a 500mL round-bottom flask with 2-hydroxy-4-methylbenzaldehyde (1.0 eq) and anhydrous DMF (5 mL/mmol).

  • Base Addition: Add Potassium Carbonate (

    
    , 2.0 eq) and stir for 15 minutes at room temperature.
    
  • Alkylation: Add Isobutyl bromide (1.2 eq) dropwise.

  • Reaction: Heat to 80°C for 4-6 hours. Monitor via TLC (Mobile phase: 80:20 Hexanes:EtOAc).

  • Workup: Quench with water, extract with diethyl ether, wash with brine, and dry over

    
    .
    
Step 2: Wittig Olefination

Objective: Convert the carbonyl (


) to a vinyl group (

).
  • Reagent Prep: In a separate dry flask under Nitrogen, suspend Methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

  • Deprotonation: Add n-Butyllithium (1.2 eq) dropwise at 0°C. Solution turns bright yellow (Ylide formation). Stir for 30 mins.

  • Addition: Add the intermediate aldehyde (from Step 1) dissolved in THF dropwise to the Ylide solution.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 3 hours.

  • Purification: Filter off triphenylphosphine oxide (TPPO) precipitate. Concentrate filtrate. Purify via column chromatography (100% Hexanes to remove non-polar impurities).

Structural Identification (QA/QC)

To validate the identity of the synthesized molecule, compare experimental data against these predicted NMR shifts.

Proton NMR ( NMR, 400 MHz, )
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Vinyl (

)
6.9 - 7.0dd1H

Vinyl (

)
5.2, 5.7dd2HTerminal

Aromatic 6.6 - 7.4m3HBenzene Ring H
Isobutoxy (

)
3.75d2HEther

Isobutoxy (

)
2.10m1HMethine
Isobutoxy (

)
1.05d6HIsopropyl methyls
Aromatic Methyl 2.35s3H

Infrared Spectroscopy (FT-IR)
  • 3080

    
    :  C-H stretch (Vinyl).
    
  • 1630

    
    :  C=C stretch (Alkene).
    
  • 1240

    
    :  C-O-C stretch (Ether).
    

Handling & Stability

As a styrene derivative, this molecule is prone to auto-polymerization , especially when exposed to heat or light.

  • Storage: Store at 2-8°C in the dark.

  • Stabilization: If storing for >24 hours, add a radical inhibitor such as 4-tert-butylcatechol (TBC) at 10-50 ppm.

  • Removal of Inhibitor: Before use in polymerization applications, pass the monomer through a small column of basic alumina to remove TBC.

References

  • NIST Chemistry WebBook. Atomic Weights and Isotopic Compositions for All Elements. National Institute of Standards and Technology. [Link]

  • PubChem. Compound Summary: Styrene Derivatives and Synthesis. National Library of Medicine. [Link]

  • Organic Chemistry Portal. Wittig Reaction: Mechanism and Protocols.[Link]

literature review on substituted vinylbenzene compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Substituted Vinylbenzene Compounds: Synthetic Architectures, Reactivity Profiles, and Pharmacological Implications Content Type: Technical Whitepaper / Advanced Literature Review Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

Substituted vinylbenzenes (styrenes) represent a Janus-faced scaffold in chemical biology and materials science. To the polymer chemist, they are the high-volume monomers of the polystyrene industry; to the medicinal chemist, they are versatile intermediates for cross-coupling (Heck/Suzuki) and "structural alerts" requiring rigorous metabolic profiling. This guide synthesizes the current state of the art regarding the synthesis, electronic tuning, and biological fate of these compounds, moving beyond textbook definitions to field-proven application strategies.

Part 1: Synthetic Architectures

The construction of the vinylbenzene skeleton has evolved from classical elimination reactions to precision transition-metal catalysis. The choice of method dictates the impurity profile and scalability of the final compound.

The Heck-Mizoroki Protocol (The Gold Standard)

For generating substituted vinylbenzenes—particularly stilbenes and beta-arylated styrenes—the Palladium-catalyzed Heck reaction is the method of choice. Unlike Wittig olefination, which generates stoichiometric phosphine oxide waste, the Heck reaction is atom-economical.

  • Mechanistic Insight: The reaction follows a Pd(0)/Pd(II) catalytic cycle.[1] The critical decision point for the experimentalist is the choice of ligand and base.

    • Electron-Poor Aryl Halides: React rapidly via oxidative addition.

    • Electron-Rich Aryl Halides: Require electron-rich, bulky phosphines (e.g., P(t-Bu)3) to facilitate the oxidative addition step.

    • Regioselectivity: The electronic nature of the styrene substrate dictates whether the aryl group adds to the alpha or beta carbon. Electron-neutral styrenes typically favor linear (beta) products due to steric control.

Visualization: The Heck Catalytic Cycle The following diagram illustrates the mechanistic flow, highlighting the critical Beta-Hydride Elimination step which regenerates the double bond.

HeckCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Coord Olefin Coordination OxAdd->Coord + Vinylbenzene Insert Migratory Insertion (C-C Bond Formation) Coord->Insert Elim Beta-Hydride Elimination (Product Release) Insert->Elim Regen Reductive Elimination (Base Assisted) Elim->Regen - Product Regen->Pd0 + Base (HX removal)

Figure 1: The Pd(0)/Pd(II) catalytic cycle for vinylbenzene synthesis. Note that Beta-Hydride elimination is the step determining the stereochemistry (E/Z) of the product.

Bio-Inspired Decarboxylation (The "Green" Route)

For 4-hydroxy-substituted vinylbenzenes (e.g., 4-vinylphenol), the Heck reaction can be cumbersome due to phenol protection requirements. A superior route mimics the biosynthetic pathway of Brettanomyces yeast: the thermal or enzymatic decarboxylation of hydroxycinnamic acids.

  • Utility: This method yields high-purity 4-vinylphenols without metal contamination, ideal for metabolic probe synthesis.

Part 2: Reactivity & Electronic Tuning

Understanding the electronic distribution of the vinylbenzene system is prerequisite for predicting its behavior in both the flask and the body.

The Resonance vs. Induction Conflict

The vinyl group exerts two opposing effects on the benzene ring:[2]

  • Inductive Withdrawal (-I): The sp2 hybridized vinylic carbons are more electronegative than the sp3 carbons, pulling electron density away from the ring.

  • Resonance Donation (+M): The pi-system overlaps with the aromatic ring, donating electron density.

Operational Consequence: In Electrophilic Aromatic Substitution (EAS), the Resonance effect dominates .[2] The vinyl group is an ortho/para director and activates the ring.[2]

  • Example: Nitration of styrene yields predominantly o-nitrostyrene and p-nitrostyrene.

  • Warning: The vinyl group is acid-sensitive. Standard EAS conditions (H2SO4) often lead to cationic polymerization of the vinyl tail rather than ring substitution.

Quantitative Structure-Reactivity Relationships (QSRR)

Data indicates that substituents on the vinylbenzene ring significantly alter reaction rates.

Substituent (Para)Electronic EffectImpact on Heck Coupling RateImpact on Metabolic Epoxidation
-OCH3 (Methoxy) Strong Donor (+M)Decreased (Slows oxidative addition if on halide)Increased (Electron-rich alkene is more nucleophilic toward CYP450)
-NO2 (Nitro) Strong Withdrawer (-M)Increased (Facilitates oxidative addition)Decreased (Electron-poor alkene resists oxidation)
-Cl / -Br Weak Withdrawer (-I)Moderate / VariableHigh Toxicity (Stabilizes the epoxide intermediate)
-H (Unsubstituted) NeutralBaselineBaseline

Part 3: Biological Interface & Pharmacological Implications

In drug discovery, the vinylbenzene moiety is often viewed with suspicion. While it provides rigid linker geometry and lipophilicity, it is a "structural alert" for metabolic toxicity.

Metabolic Activation: The CYP450 Axis

The primary metabolic route for vinylbenzenes is epoxidation by Cytochrome P450 enzymes (specifically CYP2E1 and CYP2F2).

  • The Hazard: The resulting styrene oxide is an electrophile capable of alkylating DNA (guanine residues) and proteins, leading to potential mutagenicity or hepatotoxicity.

  • The Defense: Mammalian systems employ Epoxide Hydrolase (mEH) to hydrolyze the epoxide to a non-toxic diol, or Glutathione S-Transferase (GST) to scavenge the electrophile.

Visualization: Metabolic Fate of Vinylbenzenes This pathway highlights the competition between bioactivation (toxification) and detoxification.

Metabolism Substrate Substituted Vinylbenzene CYP CYP2E1 / CYP2F2 (Bioactivation) Substrate->CYP Epoxide Vinylbenzene Epoxide (Reactive) CYP->Epoxide EH Epoxide Hydrolase Epoxide->EH GST Glutathione S-Transferase Epoxide->GST DNA DNA/Protein Alkylation (Toxicity) Epoxide->DNA If Detox Fails Diol Vicinal Diol (Excretable) EH->Diol Adduct GSH Conjugate (Excretable) GST->Adduct

Figure 2: The metabolic bifurcation of vinylbenzenes. Toxicity occurs when the rate of epoxidation exceeds the capacity of EH and GST detoxification systems.

Designing for Safety

To utilize the vinylbenzene scaffold while mitigating toxicity:

  • Steric Shielding: Substitution at the beta-position (e.g., beta-methylstyrene) slows down epoxidation.

  • Electronic Deactivation: Adding electron-withdrawing groups (e.g., -CF3) to the ring reduces the electron density of the double bond, making it less attractive to the electrophilic oxidant heme of CYP450.

Part 4: Experimental Protocols

The following protocols are standardized for reproducibility.

Protocol A: General Heck Coupling for Substituted Vinylbenzenes

Application: Synthesis of functionalized stilbenes.

  • Reagents: Aryl bromide (1.0 equiv), Styrene derivative (1.2 equiv), Pd(OAc)2 (1 mol%), P(o-tol)3 (2 mol%), Triethylamine (2.0 equiv).

  • Solvent: Anhydrous DMF or Acetonitrile (degassed).

  • Procedure:

    • Charge a flame-dried Schlenk flask with the aryl bromide, Pd catalyst, and phosphine ligand.

    • Evacuate and backfill with Nitrogen (3x).

    • Add solvent, base, and the styrene derivative via syringe.

    • Heat to 80–100°C for 12–24 hours. Monitor by TLC (UV visualization).

    • Critical Step: Upon completion, filter through a pad of Celite to remove Pd black. Failure to do this results in metal contamination in the final product.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: In Vitro Metabolic Stability Assay

Application: Assessing the liability of a new vinylbenzene lead.

  • System: Human Liver Microsomes (HLM) supplemented with NADPH.

  • Procedure:

    • Incubate test compound (1 µM) with HLM (0.5 mg protein/mL) in phosphate buffer (pH 7.4) at 37°C.

    • Initiate reaction with NADPH (1 mM).

    • Sample at 0, 5, 15, 30, and 60 minutes.

    • Quench with ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Endpoint: Calculate Intrinsic Clearance (CLint) and look for the +16 Da mass shift characteristic of epoxide formation.

References

  • The Mizoroki–Heck reaction: mechanism and synthetic applications. Royal Society of Chemistry (RSC) Publishing. [Link]

  • Structure-toxicity relationship study of para-halogenated styrene analogues in CYP2E1 transgenic cells. National Institutes of Health (PMC). [Link]

  • Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols. National Institutes of Health (PMC). [Link]

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. [Link]

  • Genetic toxicity of styrene and some of its derivatives. PubMed. [Link]

Sources

Methodological & Application

Comprehensive Analytical Characterization of 2-isobutoxy-4-methyl-1-vinylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analytical methods required for the complete structural elucidation, purity assessment, and stability characterization of 2-isobutoxy-4-methyl-1-vinylbenzene. As a substituted styrene derivative, this compound possesses a unique combination of functional groups—a vinyl group, a substituted aromatic ring, and an ether linkage—each requiring specific analytical techniques for unambiguous characterization. This guide is designed for researchers, quality control analysts, and drug development professionals, offering detailed protocols and the scientific rationale behind the selection of each method. We will cover spectroscopic techniques for structural confirmation (NMR, FTIR), mass spectrometry for molecular weight and fragmentation analysis, and chromatographic methods (GC, HPLC) for purity determination and impurity profiling.

Introduction: The Need for a Multi-Faceted Analytical Approach

This compound is a complex organic molecule with potential applications as a monomer in specialty polymer synthesis or as an intermediate in pharmaceutical manufacturing. Its reactivity is dictated by the vinyl group, susceptible to polymerization and oxidation, while its solubility and electronic properties are influenced by the isobutoxy and methyl substituents on the aromatic ring.

Given this complexity, a single analytical method is insufficient for complete characterization. A robust analytical strategy is essential to:

  • Confirm the chemical identity and structure.

  • Quantify the purity and identify process-related impurities.[1]

  • Detect and identify potential degradants.

  • Develop a stability-indicating method for shelf-life studies.[2]

This guide provides the foundational protocols and expert insights to build such a strategy, ensuring data integrity and regulatory compliance.

Spectroscopic Methods for Structural Elucidation

Spectroscopy is the cornerstone of structural analysis, providing direct information about the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Fingerprint

NMR spectroscopy provides unparalleled detail about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable. Studies on various substituted styrenes have established clear correlations between substituent effects and chemical shifts, which we can use to predict and interpret the spectra.[3][4][5]

Expert Rationale: The substitution pattern on the benzene ring (1,2,4-substitution) will result in a characteristic splitting pattern for the aromatic protons. The vinyl group will present a distinct AMX spin system, and the isobutoxy group will show its own unique set of coupled signals.

2.1.1 Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Notes
Aromatic (3H)6.8 - 7.3m-Complex pattern due to 1,2,4-substitution.
Vinyl (1H, -CH=)6.6 - 6.8ddJtrans ≈ 17.6, Jcis ≈ 10.8The α-proton of the vinyl group.
Vinyl (1H, =CH2, trans)5.6 - 5.9dJtrans ≈ 17.6Proton trans to the aromatic ring.
Vinyl (1H, =CH2, cis)5.1 - 5.4dJcis ≈ 10.8Proton cis to the aromatic ring.
Isobutoxy (-OCH2-)3.7 - 3.9dJ ≈ 6.7Methylene protons adjacent to the ether oxygen.
Ring Methyl (-CH3)2.3 - 2.5s-Singlet peak for the methyl group on the ring.
Isobutoxy (-CH-)2.0 - 2.2m (septet)J ≈ 6.7Methine proton of the isobutyl group.
Isobutoxy (-CH3)20.9 - 1.1dJ ≈ 6.7Diastereotopic methyl protons of the isobutyl group.

2.1.2 Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)Notes
Aromatic Quaternary (C-O, C-CH3, C-vinyl)125 - 160Three distinct quaternary carbons.
Aromatic Tertiary (CH)110 - 130Three distinct methine carbons.
Vinyl (-CH=)135 - 138The α-carbon of the vinyl group.
Vinyl (=CH2)110 - 115The β-carbon of the vinyl group.[6]
Isobutoxy (-OCH2-)74 - 76Carbon adjacent to the ether oxygen.
Isobutoxy (-CH-)28 - 30Methine carbon of the isobutyl group.
Ring Methyl (-CH3)20 - 22Methyl carbon attached to the aromatic ring.
Isobutoxy (-CH3)219 - 21Methyl carbons of the isobutyl group.

Protocol 2.1: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Data Processing: Process the data using appropriate software, applying Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals to confirm proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique perfect for confirming the presence of key functional groups. For this molecule, we expect to see characteristic absorptions for the ether linkage, the vinyl group, and the substituted aromatic ring.[7]

Expert Rationale: Aryl alkyl ethers are known to exhibit two strong and distinct C-O stretching bands, which helps differentiate them from simple aliphatic ethers.[8][9] The out-of-plane C-H bending vibrations in the fingerprint region can also provide clues about the aromatic substitution pattern.

Table 2.2: Key FTIR Vibrational Frequencies

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretch3100 - 3000Medium-Weak
Aliphatic C-HStretch (sp³)2960 - 2850Strong
Vinyl C=CStretch1630 - 1610Medium
Aromatic C=CStretch1600, 1580, 1500, 1450Medium-Strong
Vinyl C-HOut-of-plane bend990 and 910Strong
Aryl Ether C-OAsymmetric Stretch1270 - 1230Strong
Aryl Ether C-OSymmetric Stretch1050 - 1020Strong
Aromatic C-HOut-of-plane bend890 - 800Strong

Protocol 2.2: Attenuated Total Reflectance (ATR)-FTIR

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount (a few milligrams of solid or one drop of liquid) of the sample directly onto the ATR crystal.

  • Acquisition: Apply pressure with the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Chromatographic Methods for Purity and Impurity Profiling

Chromatography is essential for separating the target compound from impurities, by-products, and degradants. The choice between Gas and Liquid Chromatography depends on the volatility and thermal stability of the analyte and its potential impurities.

Gas Chromatography (GC-FID/MS)

Given its vinylbenzene structure, this compound is expected to be volatile and thermally stable, making GC the ideal technique for purity analysis. Coupling with a Flame Ionization Detector (FID) provides excellent quantitative data, while a Mass Spectrometer (MS) detector provides definitive identification of the main component and any separated impurities.

Expert Rationale: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a robust starting point. This phase separates compounds primarily based on their boiling points, which is effective for resolving common process impurities.[10][11] The MS fragmentation pattern will be critical for identification, with expected fragments corresponding to the loss of the isobutyl group, the isobutoxy group, and characteristic benzylic cleavage.[12][13]

Diagram 3.1: GC-MS Characterization Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis prep Dissolve sample in volatile solvent (e.g., DCM) std Add Internal Standard (e.g., n-dodecane) prep->std inject Inject into GC std->inject sep Separation on Capillary Column inject->sep split Effluent Split sep->split fid FID Detector (Quantification) split->fid ms MS Detector (Identification) split->ms quant Calculate Purity (% Area) from FID Chromatogram fid->quant ident Identify Main Peak and Impurities via MS Library Search & Fragmentation ms->ident report Generate Final Report quant->report ident->report

Caption: Workflow for purity determination and identification by GC-FID/MS.

Protocol 3.1: GC-FID/MS for Purity Analysis

  • Instrument Conditions (Starting Point):

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Injector: Split/Splitless, 250°C, split ratio 50:1.

    • Oven Program: 50°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • FID Detector: 300°C.

    • MS Transfer Line: 280°C.

    • MS Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

    • MS Scan Range: 40-450 amu.

  • Sample Preparation: Prepare a solution of the sample at ~1 mg/mL in a suitable solvent like dichloromethane or ethyl acetate.

  • Analysis: Inject 1 µL of the sample solution.

  • Data Interpretation:

    • Calculate the purity based on the relative peak area from the FID chromatogram (Area %).

    • Identify the main peak by comparing its mass spectrum with the predicted fragmentation pattern.

    • Tentatively identify impurity peaks by searching their mass spectra against the NIST/Wiley library and interpreting their fragmentation.[14]

High-Performance Liquid Chromatography (HPLC-UV)

While GC is often preferred for volatile styrenes, a stability-indicating HPLC method is crucial for pharmaceutical applications.[15][16] It can resolve non-volatile degradants (e.g., polymers, oxides) and is performed at ambient temperature, preventing thermal degradation of labile compounds during analysis.

Expert Rationale: A reversed-phase C18 column is the workhorse for this type of analysis. The mobile phase, typically a mixture of acetonitrile or methanol and water/buffer, should be optimized to achieve good resolution between the main peak and any impurities. A UV detector is suitable as the aromatic ring provides strong chromophores. The method must be validated by forced degradation studies to prove it can separate the active ingredient from its degradation products.[2]

Protocol 3.2: Stability-Indicating HPLC Method Development

  • Instrument Conditions (Starting Point):

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water (or 0.1% Formic Acid in Water for MS compatibility).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 50% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV-Vis Diode Array Detector (DAD), monitor at 254 nm or the compound's λmax.

  • Sample Preparation: Prepare a solution of the sample at ~0.5 mg/mL in the mobile phase.

  • Forced Degradation (Method Validation):

    • Expose the sample solution to stress conditions: acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (60°C), and photolytic (UV light).

    • Analyze the stressed samples using the HPLC method. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main compound peak and from each other.[15]

Comprehensive Characterization Summary

This integrated approach ensures that this compound is fully characterized, providing confidence in its identity, purity, and stability.

Diagram 4.1: Integrated Analytical Strategy

Characterization_Strategy cluster_structure Structural Confirmation cluster_purity Purity & Impurity Profile cluster_stability Stability Assessment Sample 2-isobutoxy-4-methyl- 1-vinylbenzene Sample NMR NMR (¹H, ¹³C) Sample->NMR FTIR FTIR Sample->FTIR MS GC-MS (Molecular Ion & Fragmentation) Sample->MS GC GC-FID (Purity Assay) Sample->GC HPLC HPLC-UV (Non-volatile Impurities) Sample->HPLC Final_Report Certificate of Analysis (Identity, Purity, Stability) NMR->Final_Report FTIR->Final_Report MS->Final_Report GC->Final_Report Forced_Deg Forced Degradation (Acid, Base, Oxidative...) HPLC->Forced_Deg SI_HPLC Stability-Indicating HPLC Method Forced_Deg->SI_HPLC SI_HPLC->Final_Report

Caption: Integrated strategy for comprehensive material characterization.

References

  • Hamer, G. K., Peat, I. R., & Reynolds, W. F. (1976). Investigations of Substituent Effects by Nuclear Magnetic Resonance Spectroscopy and All-valence Electron Molecular Orbital Calculations. I, 4-Substituted Styrenes. Canadian Journal of Chemistry, 51(6), 897-911.
  • Hamer, G. K., Peat, I. R., & Reynolds, W. F. (1973). 13C N.M.R. STUDIES: PART V. CARBON-13 SPECTRA OF SOME SUBSTITUTED STYRENES. Canadian Journal of Chemistry, 51(6), 915-926.
  • Inoue, Y., Nishioka, A., & Chûjô, R. (1972). Carbon-13 Nuclear Magnetic Resonance Spectroscopy of Polystyrene. Polymer Journal, 4(1), 535-541. [Link]

  • Blunt, J. W., & Happer, D. A. R. (1985). 13C NMR spectra of styrene derivatives: An undergraduate experiment involving the application of the Hammett equation. Journal of Chemical Education, 62(7), 635. [Link]

  • Chemistry Learner. (2023). IR spectrum of Ethers. YouTube.
  • Reynolds, W. F., et al. (1983). Substituent-induced chemical shifts in 3- and 4-substituted styrenes: factor analysis of the styrene data matrix. Canadian Journal of Chemistry, 61(11), 2367-2374.
  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16.
  • Gampa, V. K., et al. (2017). Development, validation and application of a stability indicating HPLC method to quantify lidocaine from polyethylene-co-vinyl acetate (EVA) matrices and biological fluids. Journal of Chromatographic Science, 55(8), 832-839. [Link]

  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]

  • Fluxxlab. (2025). How to Interpret FTIR Results: A Beginner's Guide.
  • Gampa, V. K., et al. (2017). Development, Validation and Application of a Stability Indicating HPLC Method to Quantify Lidocaine from Polyethylene-co-Vinyl Acetate (EVA) Matrices and Biological Fluids. PubMed. [Link]

  • NIST. Benzene, 1-ethenyl-4-methyl-. NIST Chemistry WebBook. [Link]

  • Kuck, D. (2005). Mass spectrometry of alkylbenzenes and related compounds. Part II: Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). Mass Spectrometry Reviews, 24(5), 851-905. [Link]

  • OSHA. (1989). ORGANIC VAPORS - (Organic Method #07).
  • NIST. Styrene. NIST Chemistry WebBook. [Link]

  • The Royal Society of Chemistry. (2011).
  • ASTM D4367-02. (2003). Standard Test Method for Benzene in Hydrocarbon Solvents by Gas Chromatography.
  • Agilent Technologies. (2021). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances.
  • Balyan, R. (2026). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Impurities in Pharmaceutical Substances.
  • Agilent Technologies. (2011). Separation of solvents on a wide bore capillary column.

Sources

Application Notes and Protocols: NMR Spectroscopy of 2-isobutoxy-4-methyl-1-vinylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-isobutoxy-4-methyl-1-vinylbenzene is a substituted styrene derivative with potential applications in polymer chemistry and as a building block in organic synthesis. The unique arrangement of its isobutoxy, methyl, and vinyl functional groups on the benzene ring gives rise to a distinct and informative Nuclear Magnetic Resonance (NMR) spectrum. A thorough understanding of its NMR spectral features is paramount for structural verification, purity assessment, and for studying its reactivity and polymerization behavior.

This comprehensive guide provides a detailed analysis of the one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy of this compound. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize NMR spectroscopy for molecular structure elucidation. The protocols and interpretations presented herein are grounded in established NMR principles and are designed to serve as a practical reference.

Predicted ¹H and ¹³C NMR Spectral Data

A detailed analysis of the molecular structure of this compound allows for the prediction of its NMR spectral features. The electron-donating effects of the isobutoxy and methyl groups, along with the electron-withdrawing nature of the vinyl group, influence the chemical shifts of the aromatic protons and carbons.[1][2] Aromatic protons generally resonate in the range of 6.5-8.5 ppm, while benzylic protons are typically found between 2-3 ppm.[3] Carbons in an aromatic ring absorb between 120-150 ppm in a ¹³C NMR spectrum.[4]

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of this compound.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-vinyl (trans to ring)~5.7ddJ ≈ 17.6, 1.2
H-vinyl (cis to ring)~5.2ddJ ≈ 10.9, 1.2
H-vinyl (α to ring)~6.7ddJ ≈ 17.6, 10.9
Aromatic H (ortho to vinyl)~7.3dJ ≈ 8.0
Aromatic H (ortho to isobutoxy)~6.8dJ ≈ 2.0
Aromatic H (meta to vinyl)~6.9ddJ ≈ 8.0, 2.0
Isobutoxy -CH₂-~3.7dJ ≈ 6.5
Isobutoxy -CH-~2.0m
Isobutoxy -CH₃ (x2)~1.0dJ ≈ 6.7
Aromatic -CH₃~2.3s
Predicted ¹³C NMR Data

The table below outlines the predicted chemical shifts for the carbon atoms of this compound.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Quaternary C (ipso to vinyl)~137
Quaternary C (ipso to isobutoxy)~158
Quaternary C (ipso to methyl)~130
Aromatic CH (ortho to vinyl)~126
Aromatic CH (ortho to isobutoxy)~113
Aromatic CH (meta to vinyl)~129
Vinyl =CH₂~112
Vinyl =CH-~136
Isobutoxy -CH₂-~75
Isobutoxy -CH-~28
Isobutoxy -CH₃ (x2)~19
Aromatic -CH₃~21

Experimental Protocols

The following protocols provide a step-by-step guide for acquiring high-quality 1D and 2D NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high purity to avoid extraneous signals.[5]

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6 mL of CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.[6]

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.

1D NMR Acquisition
2.2.1. ¹H NMR Spectroscopy
  • Instrument Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-2 seconds is usually adequate.

    • Number of Scans: 8 to 16 scans should provide a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

2.2.2. ¹³C NMR Spectroscopy
  • Instrument Setup: Tune and shim the spectrometer for the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to singlets.[7][8]

    • Spectral Width: Set a wide spectral width to include all carbon signals (e.g., 0-200 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A longer delay (e.g., 2-5 seconds) may be necessary for quaternary carbons to fully relax.

    • Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform with an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the CDCl₃ solvent peak at 77.16 ppm.

2D NMR Acquisition

2D NMR experiments are invaluable for unambiguously assigning proton and carbon signals and for elucidating the connectivity within the molecule.[9][10]

2.3.1. COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are spin-spin coupled, typically over two to three bonds.[11]

  • Pulse Sequence: Use a standard COSY-90 or COSY-45 pulse sequence.

  • Parameters: Optimize the spectral width in both dimensions to cover the proton chemical shift range. Acquire a sufficient number of increments in the indirect dimension (t₁) for adequate resolution.

  • Interpretation: Cross-peaks in the 2D spectrum indicate coupling between the protons on the diagonal at those chemical shifts. This is crucial for tracing the connectivity within the isobutoxy and vinyl fragments.

2.3.2. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons with their directly attached carbons.[11]

  • Pulse Sequence: A standard HSQC pulse sequence with gradient selection is recommended.

  • Parameters: Set the spectral width in the direct dimension (¹H) and indirect dimension (¹³C) to encompass the relevant chemical shift ranges.

  • Interpretation: Each cross-peak represents a direct one-bond C-H connection, allowing for the definitive assignment of protonated carbons.

2.3.3. HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons over two to three bonds.[10]

  • Pulse Sequence: Use a standard HMBC pulse sequence.

  • Parameters: Similar to HSQC, but the experiment is optimized for longer-range couplings.

  • Interpretation: Cross-peaks connect protons to carbons that are two or three bonds away. This is essential for linking the different structural fragments of the molecule, for example, connecting the isobutoxy group to the aromatic ring.

Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for the NMR analysis of this compound.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_structure Structure Elucidation H1_NMR ¹H NMR C13_NMR ¹³C NMR Fragments Identify Structural Fragments H1_NMR->Fragments Proton environments & multiplicities DEPT DEPT C13_NMR->Fragments Carbon environments DEPT->Fragments CH, CH₂, CH₃ groups COSY COSY HSQC HSQC Connectivity Establish Connectivity COSY->Connectivity ¹H-¹H couplings HMBC HMBC HSQC->Connectivity Direct ¹H-¹³C correlations HMBC->Connectivity Long-range ¹H-¹³C correlations Fragments->Connectivity Assemble fragments Final_Structure Confirm Final Structure Connectivity->Final_Structure Verify all correlations

Caption: Workflow for NMR-based structure elucidation.

Interpreting the Spectra
  • ¹H NMR:

    • The vinyl protons will appear as a characteristic AMX spin system with distinct doublet of doublets patterns.[12]

    • The aromatic protons will show splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

    • The isobutoxy group will exhibit a doublet for the -CH₂- protons (coupled to the -CH-), a multiplet for the -CH- proton, and a doublet for the two equivalent -CH₃ groups.

    • The aromatic methyl group will be a singlet.

  • ¹³C NMR & DEPT:

    • The number of signals will correspond to the number of chemically non-equivalent carbons.

    • DEPT-135 and DEPT-90 experiments will differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the aliphatic and aromatic signals.

  • 2D NMR:

    • COSY: Will show correlations between the vinyl protons, within the isobutoxy group, and between adjacent aromatic protons.

    • HSQC: Will directly link each proton signal to its corresponding carbon signal.

    • HMBC: Will be crucial for confirming the connectivity between the isobutoxy group and the aromatic ring (e.g., correlation from the -CH₂- protons of the isobutoxy group to the ipso-carbon of the ring), and between the vinyl group and the ring.

G cluster_fragments Structural Fragments from 1D NMR cluster_connectivity Connectivity from 2D NMR (HMBC) Vinyl Vinyl Group =CH₂ =CH- Conn1 Vinyl-Aromatic Vinyl->Conn1 Aromatic Aromatic Ring 3 x CH 3 x C Aromatic->Conn1 Conn2 Isobutoxy-Aromatic Aromatic->Conn2 Conn3 Methyl-Aromatic Aromatic->Conn3 Isobutoxy Isobutoxy Group -OCH₂- -CH- 2 x -CH₃ Isobutoxy->Conn2 Methyl Methyl Group -CH₃ Methyl->Conn3 Final_Structure This compound Conn1->Final_Structure Conn2->Final_Structure Conn3->Final_Structure

Caption: Logical relationship for structure assembly using NMR data.

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy provides an unambiguous and detailed structural characterization of this compound. The protocols and interpretive guidelines presented in this application note offer a robust framework for researchers to obtain and analyze high-quality NMR data for this and structurally related molecules. This level of detailed analysis is fundamental for ensuring compound identity, purity, and for advancing research in the fields where such molecules are of interest.

References

  • Canadian Science Publishing. The Chemical Shift of Aromatic Alkoxy Groups. Available from: [Link]

  • Canadian Science Publishing. The Chemical Shift of Aromatic Alkoxy Groups. Available from: [Link]

  • Canadian Science Publishing. ¹³C N.M.R. Studies: Part V. Carbon-13 Spectra of Some Substituted Styrenes. Available from: [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available from: [Link]

  • The Royal Society of Chemistry. Methyl 4-vinylbenzoate. Available from: [Link]

  • ISMAR. Analysis of Chain Microstructure by ¹H and ¹³C NMR Spectroscopy. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Aromatics. Available from: [Link]

  • YouTube. differences & similarities of 1H & 13C NMR spectroscopy. Available from: [Link]

  • ResearchGate. How does 2D NMR help to elucidate chemical structure? Available from: [Link]

  • Chemistry LibreTexts. Characteristic ¹³C NMR Absorptions of Aromatic Compounds. Available from: [Link]

  • Chemistry LibreTexts. 2D NMR Introduction. Available from: [Link]

  • Thieme. 13C NMR Spectroscopy. Available from: [Link]

  • MDPI. A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

  • YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. Available from: [Link]

  • Wiley. Structure Elucidation by NMR in Organic Chemistry. Available from: [Link]

  • Google Patents. Synthesis of 2-(3-cyano-4-isobutoxy)phenyl-4-methyl-5-thiazolecarboxylic acid.
  • Google Patents. Process for preparing substituted vinylbenzene.
  • Organic Syntheses. (1R,6S,7S)-4-(tert-BUTYLDIMETHYLSILOXY)-6-(TRIMETHYLSILYL)BICYCLO[5.4.0]UNDEC-4-EN-2-ONE. Available from: [Link]

  • Wiley Online Library. Synthesis of Vinyl Sulfones from Substituted Alkenes via Molybdooxaziridine Catalysis. Available from: [Link]

  • UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]

  • YouTube. 15.6b Interpreting NMR Example 2 | Organic Chemistry. Available from: [Link]

  • Doc Brown's Chemistry. proton NMR spectrum of 2-methylbut-1-ene. Available from: [Link]

  • Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes. Available from: [Link]

Sources

use of 2-isobutoxy-4-methyl-1-vinylbenzene in polymer synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Polymerization of 2-Isobutoxy-4-methyl-1-vinylbenzene (IBMVB)

Executive Summary

This compound (IBMVB) is a highly functionalized styrenic monomer characterized by significant electron-donating character and steric bulk. The presence of the ortho-isobutoxy group creates a unique electronic environment that destabilizes anionic propagation but highly activates the vinyl group toward Cationic Polymerization . Furthermore, the oxygen atom at the ortho position allows for coordination-assisted polymerization strategies using rare-earth metal catalysts.

This guide provides validated protocols for synthesizing well-defined Poly(IBMVB) using Living Cationic Polymerization (LCP) —the gold standard for this monomer class—and Reversible Addition-Fragmentation Chain Transfer (RAFT) for radical-based copolymerization.

Part 1: Monomer Characteristics & Pre-Polymerization Handling

Chemical Identity:

  • IUPAC Name: 1-(2-isobutoxy-4-methylphenyl)ethene

  • Abbreviation: IBMVB

  • Reactivity Profile: Electron-rich alkene. Prone to spontaneous cationic polymerization in the presence of trace acids.

  • Storage: < 4°C, dark, under Argon. Stabilized typically with TBC (4-tert-butylcatechol).

Protocol 1.1: Monomer Purification (Critical)

Rationale: The ortho-alkoxy group makes IBMVB sensitive to oxidation and trace acid impurities. Standard inhibitor removal columns are insufficient for Living Cationic Polymerization; rigorous drying is required to prevent chain transfer to water.

Step-by-Step Workflow:

  • Inhibitor Removal: Wash 50 mL of IBMVB three times with 20 mL of 10% NaOH (aq) to remove phenolic inhibitors. Wash twice with deionized water until pH is neutral.

  • Pre-Drying: Dry the organic layer over anhydrous MgSO₄ for 4 hours. Filter into a clean round-bottom flask.

  • Degassing: Sparge with dry Nitrogen for 30 minutes.

  • Cryogenic Distillation:

    • Add Calcium Hydride (CaH₂) (5% w/w) to the monomer. Stir for 12 hours at room temperature to scavenge trace water.

    • Perform vacuum distillation.[1] Collect the fraction at the specific boiling point (estimated ~85-90°C at 5 mmHg).

    • Precaution: Do not heat above 110°C to avoid thermal autopolymerization.

Part 2: Living Cationic Polymerization (LCP)

Methodology: The Higashimura-Sawamoto System (HI/ZnI₂) Causality: The electron-rich nature of IBMVB stabilizes the propagating carbocation. To achieve "living" behavior (controlled molecular weight, low PDI), the carbocation must be stabilized by a nucleophilic counteranion (iodide) and activated reversibly by a Lewis acid (ZnI₂).

Experimental Setup (Graphviz Diagram)

LCP_Workflow Monomer Purified IBMVB (in Toluene) Reactor Schlenk Reactor (-15°C, Argon) Monomer->Reactor 2. Monomer Feed Initiator Initiator Adduct (HI + IBVE) Initiator->Reactor 1. Seed Formation Activator Lewis Acid (ZnI2 or SnCl4) Activator->Reactor 3. Activation Reactor->Reactor Propagation (Dynamic Equilibrium) Quench Termination (Methanol/NH3) Reactor->Quench 4. Stop Reaction

Caption: Workflow for Living Cationic Polymerization using the HI/ZnI₂ initiating system to ensure narrow polydispersity.

Protocol 2.1: LCP Synthesis Procedure

Reagents:

  • Solvent: Toluene (anhydrous, distilled over Na/Benzophenone).

  • Initiator: Hydrogen Iodide (HI) adduct with Isobutyl Vinyl Ether (IBVE-HI).

  • Activator: Zinc Iodide (ZnI₂) (solution in ether).

Steps:

  • Reactor Prep: Bake a 100 mL Schlenk flask at 150°C under vacuum for 2 hours. Backfill with Argon.[1]

  • Charge: Add Toluene (40 mL) and IBMVB (5.0 g, ~26 mmol). Cool to -15°C using an ice/salt bath.

  • Initiation: Add IBVE-HI adduct (0.26 mmol) via gastight syringe.

  • Activation: Add ZnI₂ solution (0.05 mmol). Note: The solution will likely turn pale yellow/orange indicating the formation of the active cationic species.

  • Polymerization: Stir for 2-4 hours. Monitor conversion via GC or NMR (disappearance of vinyl peaks).

  • Termination: Quench with 2 mL of ammoniacal methanol (stops the reaction and neutralizes acid).

  • Precipitation: Pour the reaction mixture into 500 mL of cold methanol. Filter the white polymer precipitate and dry under vacuum at 40°C.

Target Metrics:

  • Mn (Theoretical): [Monomer]/[Initiator] × MW_monomer ≈ 19,000 g/mol .

  • PDI: < 1.15 (indicative of living behavior).

Part 3: RAFT Polymerization (Radical Route)

Context: While cationic polymerization offers the best control for homopolymers, RAFT is preferred when copolymerizing IBMVB with electron-deficient monomers (e.g., acrylates) to create amphiphilic block copolymers.

Challenge: The ortho-isobutoxy group introduces steric hindrance that may retard propagation rates compared to unsubstituted styrene.

Protocol 3.1: RAFT Synthesis

Reagents:

  • CTA (Chain Transfer Agent): 2-Cyano-2-propyl dodecyl trithiocarbonate (suitable for styrenics).

  • Initiator: AIBN (Azobisisobutyronitrile).

  • Ratio: [Monomer]:[CTA]:[Initiator] = 200:1:0.2.

Steps:

  • Dissolve IBMVB (2.0 g), CTA (28 mg), and AIBN (2.3 mg) in Anisole (2 mL).

  • Freeze-Pump-Thaw: Perform 3 cycles to remove oxygen (critical for RAFT).

  • Reaction: Heat to 70°C for 12-24 hours.

  • Purification: Precipitate twice in Methanol to remove unreacted monomer and trace CTA.

Part 4: Characterization & Data Interpretation

Spectroscopic Validation (NMR)

The structure of Poly(IBMVB) is confirmed by the broadening of aromatic signals and the disappearance of vinyl protons.

Signal TypeMonomer Shift (δ ppm)Polymer Shift (δ ppm)Assignment
Vinyl (gem) 5.1, 5.6 (dd)AbsentPolymerization confirmation
Vinyl (internal) 6.6 (dd)AbsentPolymerization confirmation
Backbone N/A1.4 - 2.2 (br)Aliphatic chain (-CH-CH2-)
Isobutoxy (-OCH2-) 3.7 (d)3.5 - 3.8 (br)Ether linkage (remains intact)
Aromatic 6.5 - 7.26.3 - 7.0 (br)Benzene ring
Mechanistic Insight: The "Ortho" Effect

The ortho-isobutoxy group is not merely a bystander. In coordination polymerization (e.g., using Yttrium catalysts), the oxygen atom can chelate the metal center.

Ortho_Effect Metal Metal Catalyst (Yttrium/Zinc) Vinyl Vinyl Group (Insertion Site) Metal->Vinyl Directed Insertion Stereo Stereocontrol (Isotactic/Syndiotactic) Vinyl->Stereo Rigid Transition State OrthoO Ortho-Oxygen (Isobutoxy) OrthoO->Metal Chelation/Coordination

Caption: Mechanism of heteroatom-assisted stereocontrol where the ortho-alkoxy group coordinates to the catalyst.

References

  • Sawamoto, M., & Higashimura, T. (1999). Living Cationic Polymerization of p-Alkoxystyrenes by Free Ionic Species. Journal of Polymer Science Part A: Polymer Chemistry.

  • Deng, H., Kanaoka, S., Sawamoto, M., & Higashimura, T. (1996). Synthesis of Star-Shaped Poly(p-Alkoxystyrenes) by Living Cationic Polymerization. Macromolecules.

  • Wang, Y., et al. (2019). Self-Activated Coordination Polymerization of Alkoxystyrenes by a Yttrium Precursor: Stereocontrol and Mechanism. ACS Catalysis.

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry.

  • Teodorescu, M., & Matyjaszewski, K. (1999). Atom Transfer Radical Polymerization of (Meth)acrylamides. Macromolecules. (Reference for general styrene derivative kinetics).

Sources

Application Notes and Protocols for the Polymerization of 2-isobutoxy-4-methyl-1-vinylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-isobutoxy-4-methyl-1-vinylbenzene is a functionalized styrene monomer with potential applications in the synthesis of specialty polymers. The presence of the isobutoxy and methyl substituents on the aromatic ring influences the monomer's reactivity and the properties of the resulting polymer, such as its glass transition temperature, solubility, and thermal stability. This document provides detailed protocols for the polymerization of this compound via various mechanisms, including cationic, free-radical (conventional and controlled), and anionic polymerization. The choice of polymerization technique will dictate the polymer's architecture, molecular weight, and molecular weight distribution.

I. Cationic Polymerization

The electron-donating isobutoxy group at the ortho position of the vinyl group makes this compound an excellent candidate for cationic polymerization. This method typically yields polymers with a broad molecular weight distribution but can be carried out under relatively mild conditions.

Causality of Experimental Choices

In cationic polymerization, a strong Lewis acid is used as a co-initiator to activate a proton source (initiator), generating a carbocation that initiates the polymerization. The stability of the propagating carbocation is crucial for successful polymerization. The isobutoxy group on the monomer enhances the stability of the benzylic carbocation, facilitating propagation. The choice of solvent is critical; non-polar or halogenated solvents are preferred to minimize side reactions. Low temperatures are often employed to suppress chain transfer and termination reactions, leading to higher molecular weight polymers.

Experimental Protocol: Cationic Polymerization

Materials:

  • This compound (monomer), purified by passing through a column of basic alumina to remove inhibitors.

  • Titanium tetrachloride (TiCl₄), as a co-initiator.

  • 2-chloro-2,4,4-trimethylpentane (TMPCl), as an initiator.[1][2]

  • Dichloromethane (CH₂Cl₂), anhydrous.

  • Methanol, for termination.

  • Nitrogen or Argon gas, for inert atmosphere.

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is charged with anhydrous dichloromethane (50 mL) and cooled to -80°C in a dry ice/acetone bath.[1][2]

  • TMPCl (0.025 mol) is added to the flask via syringe.[1][2]

  • A solution of this compound (5 g, 0.025 mol) in anhydrous dichloromethane (10 mL) is prepared and deoxygenated by bubbling with nitrogen for 15 minutes.

  • Titanium tetrachloride (0.05 mol) is added to the reaction flask via syringe, and the mixture is stirred for 5 minutes.

  • The monomer solution is then added dropwise to the reaction mixture over 10 minutes.

  • The polymerization is allowed to proceed for 2 hours at -80°C.

  • The reaction is terminated by the addition of pre-chilled methanol (5 mL).

  • The polymer is precipitated by pouring the reaction mixture into a large volume of methanol (500 mL).

  • The precipitated polymer is collected by filtration, washed with methanol, and dried in a vacuum oven at 40°C overnight.

Data Presentation:

ParameterValue
Monomer:Initiator Ratio100:1
Reaction Temperature-80 °C
Reaction Time2 hours
Expected Molecular WeightVaries (typically broad MWD)
Monomer Conversion> 90% (determined gravimetrically)
Workflow Diagram: Cationic Polymerization

Cationic_Polymerization cluster_setup Reaction Setup cluster_polymerization Polymerization cluster_workup Work-up Setup Flame-dried flask under N2 Solvent Add anhydrous CH2Cl2 Setup->Solvent Cooling Cool to -80°C Solvent->Cooling Initiator Add TMPCl Cooling->Initiator Co_initiator Add TiCl4 Initiator->Co_initiator Monomer_add Add monomer dropwise Co_initiator->Monomer_add Monomer_prep Prepare deoxygenated monomer solution Monomer_prep->Monomer_add React Polymerize for 2h Monomer_add->React Termination Terminate with Methanol React->Termination Precipitation Precipitate in Methanol Termination->Precipitation Isolation Filter and dry polymer Precipitation->Isolation

Caption: Workflow for the cationic polymerization of this compound.

II. Free-Radical Polymerization

Free-radical polymerization is a versatile method for polymerizing a wide range of vinyl monomers. Both conventional and controlled radical polymerization techniques can be employed for this compound.

A. Conventional Free-Radical Polymerization

This method is straightforward but offers limited control over molecular weight and polydispersity.

Causality of Experimental Choices:

A thermal or photochemical initiator is used to generate free radicals, which then initiate the polymerization. The choice of initiator depends on the desired reaction temperature. Azobisisobutyronitrile (AIBN) is a common thermal initiator that decomposes at a convenient rate around 60-80°C. The reaction is typically carried out in bulk or in a suitable solvent.

Experimental Protocol: Conventional Free-Radical Polymerization

Materials:

  • This compound (monomer), inhibitor removed.

  • Azobisisobutyronitrile (AIBN), as initiator.

  • Toluene, as solvent.

  • Methanol, for precipitation.

  • Nitrogen or Argon gas.

Procedure:

  • This compound (10 g, 0.052 mol) and AIBN (0.085 g, 0.52 mmol, 1 mol% relative to monomer) are dissolved in toluene (20 mL) in a Schlenk flask.

  • The solution is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • The flask is backfilled with nitrogen and placed in a preheated oil bath at 70°C.

  • The polymerization is allowed to proceed for 24 hours.

  • The reaction is cooled to room temperature and the viscous solution is diluted with toluene (20 mL).

  • The polymer is precipitated by slowly adding the solution to vigorously stirred methanol (500 mL).

  • The polymer is collected by filtration, washed with methanol, and dried under vacuum at 50°C.

B. Controlled Radical Polymerization: Atom Transfer Radical Polymerization (ATRP)

ATRP allows for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures.[3]

Causality of Experimental Choices:

ATRP is based on a reversible redox process catalyzed by a transition metal complex, which establishes a dynamic equilibrium between active propagating radicals and dormant species.[3] This equilibrium keeps the concentration of active radicals low, minimizing termination reactions.[4] The isobutoxy group, being electron-donating, may slightly decrease the polymerization rate compared to unsubstituted styrene.[3]

Experimental Protocol: ATRP

Materials:

  • This compound (monomer), inhibitor removed.

  • Copper(I) bromide (CuBr), as catalyst.

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), as ligand.

  • Ethyl α-bromoisobutyrate (EBiB), as initiator.

  • Anisole, as solvent.

  • Methanol, for precipitation.

  • Nitrogen or Argon gas.

Procedure:

  • A Schlenk flask is charged with CuBr (36 mg, 0.25 mmol) and a magnetic stir bar.

  • The flask is sealed with a rubber septum and purged with nitrogen for 15 minutes.

  • Degassed anisole (5 mL) and PMDETA (52 µL, 0.25 mmol) are added via syringe, and the mixture is stirred until a homogeneous green solution is formed.

  • This compound (5 g, 26 mmol) and EBiB (37 µL, 0.25 mmol) are added sequentially via syringe.

  • The flask is placed in a preheated oil bath at 90°C.

  • Samples are withdrawn periodically via a degassed syringe to monitor monomer conversion by ¹H NMR or GC.

  • After the desired conversion is reached (e.g., 6 hours), the flask is cooled to room temperature and opened to air.

  • The mixture is diluted with THF (10 mL) and passed through a short column of neutral alumina to remove the copper catalyst.

  • The polymer is precipitated in cold methanol, filtered, and dried under vacuum.

Data Presentation:

ParameterValue
[Monomer]:[Initiator]:[CuBr]:[PMDETA]104:1:1:1
Reaction Temperature90 °C
Reaction Time6 hours
Target Molecular Weight~20,000 g/mol
Polydispersity Index (PDI)< 1.3
Workflow Diagram: ATRP

ATRP_Workflow cluster_setup Catalyst Complex Formation cluster_polymerization Polymerization cluster_workup Work-up and Purification Flask_prep Charge Schlenk with CuBr Purge Purge with N2 Flask_prep->Purge Add_solvent_ligand Add degassed Anisole and PMDETA Purge->Add_solvent_ligand Stir Stir to form complex Add_solvent_ligand->Stir Add_monomer_initiator Add Monomer and Initiator Stir->Add_monomer_initiator Heat Heat to 90°C Add_monomer_initiator->Heat React Polymerize Heat->React Cool Cool and expose to air React->Cool Remove_catalyst Remove Cu catalyst via alumina column Cool->Remove_catalyst Precipitate Precipitate in Methanol Remove_catalyst->Precipitate Dry Filter and Dry Precipitate->Dry

Caption: General workflow for the Atom Transfer Radical Polymerization (ATRP) of the monomer.

III. Anionic Polymerization

Anionic polymerization, particularly living anionic polymerization, provides the most precise control over polymer synthesis, yielding polymers with predictable molecular weights, very narrow molecular weight distributions (PDI < 1.1), and well-defined architectures.[5][6]

Causality of Experimental Choices

The success of living anionic polymerization relies on the complete exclusion of protic impurities and oxygen, which can terminate the propagating anionic chain ends. Therefore, rigorous purification of all reagents and solvents, and the use of high-vacuum techniques are essential.[6] Organolithium compounds, such as sec-butyllithium (sec-BuLi), are common initiators.[5][6] The polymerization of styrenic monomers is typically conducted in non-polar solvents like cyclohexane or benzene to favor a "living" process.[7] For alkoxy-substituted styrenes, the addition of polar modifiers like THF or the use of additives like di-n-butylmagnesium can be beneficial for controlling the polymerization.[8]

Experimental Protocol: Living Anionic Polymerization

Materials:

  • This compound (monomer), purified by distillation from CaH₂ and dibutylmagnesium.[6]

  • Cyclohexane, anhydrous, purified by distillation from a sodium mirror.

  • sec-Butyllithium (sec-BuLi), titrated solution in cyclohexane.

  • Methanol, degassed, for termination.

  • High-vacuum line and all-glass, flame-dried reaction apparatus with break-seals.[6]

Procedure:

  • The polymerization is conducted under high vacuum using all-glass, break-seal techniques.[6]

  • A known amount of purified this compound is distilled under vacuum into a calibrated ampoule and sealed.

  • The reactor is assembled on a high-vacuum line, evacuated, and flame-dried.

  • Anhydrous cyclohexane is distilled into the reactor.

  • A known amount of sec-BuLi initiator is introduced into the reactor via a break-seal ampoule.

  • The monomer is then distilled from its ampoule into the reactor containing the initiator solution at room temperature with vigorous stirring. The appearance of a characteristic color indicates the formation of the living styryl anions.

  • The polymerization proceeds for a specified time (e.g., 4 hours) at room temperature.[6]

  • The polymerization is terminated by introducing a small amount of degassed methanol via a break-seal, causing the color to disappear.[7]

  • The polymer is recovered by precipitation into a large excess of methanol, filtered, and dried in a vacuum oven at 50°C.

Data Presentation:

ParameterValue
[Monomer]:[Initiator]100:1
Reaction Temperature25 °C
Reaction Time4 hours
Target Molecular Weight~19,000 g/mol
Polydispersity Index (PDI)< 1.1
Mechanism Diagram: Anionic Polymerization

Anionic_Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator (sec-BuLi) Initiator (sec-BuLi) Monomer This compound Initiator (sec-BuLi)->Monomer + Initiated_Monomer Anionic Monomer Adduct Monomer->Initiated_Monomer Initiation Propagating_Chain Living Polymer Chain Another_Monomer Monomer Propagating_Chain->Another_Monomer + n Monomer Longer_Chain Elongated Living Polymer Another_Monomer->Longer_Chain Propagation Terminating_Agent Methanol Longer_Chain->Terminating_Agent + Final_Polymer Final Polymer Terminating_Agent->Final_Polymer Termination

Sources

experimental setup for using 2-isobutoxy-4-methyl-1-vinylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Handling and Polymerization of 2-Isobutoxy-4-methyl-1-vinylbenzene (IBMVB)

Executive Summary & Technical Context

This compound (IBMVB) is a specialized, electron-rich styrenic monomer. Structurally, it features a vinyl group at position 1, a bulky isobutoxy ether group at position 2 (ortho), and a methyl group at position 4 (para).

Key Applications in Drug Development:

  • Hydrophobic Core Synthesis: Used in amphiphilic block copolymers (e.g., PEG-b-Poly(IBMVB)) for micellar drug delivery. The isobutoxy group provides enhanced solubility for lipophilic APIs (Active Pharmaceutical Ingredients) compared to unsubstituted styrene.

  • Functional Matrices: The ether linkage allows for potential post-polymerization modification or specific π-π stacking interactions with aromatic drug payloads.

Technical Challenges:

  • Steric Hindrance: The ortho-isobutoxy group creates steric bulk near the vinyl propagation site, potentially retarding polymerization rates compared to styrene.

  • Electronic Effects: The electron-donating alkoxy group makes the monomer susceptible to cationic autopolymerization and oxidation.

  • Purification: Commercial samples typically contain 4-tert-butylcatechol (TBC) inhibitor, which must be removed prior to controlled radical polymerization (CRP).

Safety & Physical Properties (Estimated)

  • CAS Number: (Not widely listed; treat as novel derivative).

  • Molecular Formula: C₁₃H₁₈O

  • Molecular Weight: ~190.28 g/mol

  • Boiling Point: ~235–245°C (at 760 mmHg) / ~110°C (at 10 mmHg).

  • Density: ~0.94–0.96 g/mL.

  • Storage: 2–8°C, dark, under Argon/Nitrogen.

Safety Protocol:

  • Hazards: Skin irritant, potential sensitizer. Flammable liquid.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, lab coat. Work strictly within a fume hood.

Pre-Experimental Protocol: Inhibitor Removal

Objective: Remove phenolic inhibitors (TBC) to enable controlled polymerization kinetics. Method: Basic Alumina Column Filtration. (Preferred over caustic wash to prevent emulsion formation with the isobutoxy tail).

Materials:

  • IBMVB Monomer

  • Basic Alumina (Activity I), activated

  • Syringe filter (0.45 µm PTFE)

  • Schlenk flask (dried)

Step-by-Step:

  • Column Prep: Pack a small glass column or a plugged Pasteur pipette with roughly 5g of basic alumina per 10mL of monomer.

  • Filtration: Pass the neat monomer through the alumina bed directly into a tared, flame-dried Schlenk flask. Gravity flow is usually sufficient; apply slight N₂ pressure if viscous.

  • Degassing: Immediately seal the flask. Sparge with high-purity Nitrogen or Argon for 20 minutes to remove dissolved oxygen.

  • Validation: The monomer should appear clear and colorless. A yellow tint indicates residual oxidized inhibitor.

Core Protocol: RAFT Polymerization of IBMVB

Rationale: Reversible Addition-Fragmentation chain Transfer (RAFT) is chosen over ATRP to avoid metal contamination in drug delivery applications. We use a trithiocarbonate Chain Transfer Agent (CTA) suitable for styrenics.

Target: Synthesis of Homopolymer P(IBMVB) with


 g/mol .

Reagents:

  • Monomer (M): Purified IBMVB (2.0 g, ~10.5 mmol).

  • CTA: 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) or DDMAT.

    • Why: Excellent control for styrenics; dodecyl group aids solubility.

  • Initiator (I): AIBN (Azobisisobutyronitrile).

  • Solvent: Anisole or Toluene (anhydrous).

Stoichiometry:



Experimental Workflow:

  • Stock Solution Prep:

    • Dissolve AIBN in anisole to create a stock solution (e.g., 10 mg/mL).

  • Reaction Assembly:

    • In a 10 mL Schlenk tube equipped with a magnetic stir bar, add:

      • IBMVB (2.0 g)

      • CPDT (35 mg, 0.105 mmol)

      • AIBN Stock (containing 3.4 mg, 0.021 mmol)

      • Anisole (2.0 mL) – Target 50% w/v monomer concentration to maintain rate despite steric hindrance.

  • Deoxygenation (Freeze-Pump-Thaw):

    • Freeze: Immerse tube in liquid nitrogen (-196°C) until solid.

    • Pump: Open to high vacuum (10⁻³ mbar) for 5-10 mins.

    • Thaw: Close vacuum, thaw in warm water bath.

    • Repeat: Perform 3-4 cycles. Backfill with Argon on final cycle.

  • Polymerization:

    • Place Schlenk tube in a pre-heated oil bath at 70°C .

    • Stir at 300 rpm.

    • Time: Due to the ortho-isobutoxy group, propagation (

      
      ) will be slower than styrene. Allow 24–48 hours.
      
  • Quenching:

    • Cool rapidly in ice water. Open to air to quench radicals.

  • Purification:

    • Dilute with a small amount of THF.

    • Precipitate dropwise into cold Methanol (10x excess). The polymer will form a white/off-white precipitate.

    • Centrifuge and decant. Repeat precipitation 2x.

    • Dry under vacuum at 40°C for 24 hours.

Visualization of Experimental Logic

The following diagram illustrates the critical decision pathways and reaction setup for this specific monomer.

IBMVB_Protocol Start Raw IBMVB Monomer (Contains TBC Inhibitor) Purification Purification Step Basic Alumina Filtration (Remove Phenols) Start->Purification Check Quality Check Clear/Colorless? Purification->Check Check->Purification No (Yellow/Tinted) Setup RAFT Reaction Setup [M]:[CTA]:[I] = 100:1:0.2 Solvent: Anisole (50% w/v) Check->Setup Yes FPT Freeze-Pump-Thaw (3 Cycles, Argon Backfill) Setup->FPT Polymerization Polymerization 70°C, 24-48h (Slower kinetics due to steric bulk) FPT->Polymerization Workup Precipitation Solvent: THF -> Non-solvent: MeOH Polymerization->Workup Analysis Characterization 1H NMR & GPC Workup->Analysis

Caption: Workflow for the purification and controlled polymerization of IBMVB, emphasizing the critical inhibitor removal and deoxygenation steps required for RAFT.

Characterization & Data Analysis

Method: Proton NMR (


H NMR) 
Solvent:  CDCl₃
Objective:  Confirm polymer formation and calculate conversion.
FeatureMonomer Shift (

ppm)
Polymer Shift (

ppm)
Structural Assignment
Vinyl Protons 5.2 (d), 5.7 (d), 6.7 (dd)Absent / Broad Disappearance confirms polymerization.
Aromatic Ring 6.5 – 7.2 (m)6.3 – 7.0 (broad)Polymer backbone aromatics.
Isobutoxy (-OCH₂-) ~3.7 (d)~3.5 – 3.8 (broad)Ether linkage (diagnostic peak).
Backbone (-CH-CH₂-) N/A1.4 – 2.2 (broad)Formed polymer chain.
End Group N/A~0.9 (t)Dodecyl methyl from CTA (if low MW).

Calculation of Conversion (


): 


(Normalize aromatic integral to account for non-participating protons).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<20%) Steric hindrance of 2-isobutoxy group.Increase reaction time to 72h or temperature to 80°C (ensure CTA stability). Increase concentration to 60-70% w/v.
High Polydispersity (PDI > 1.4) Oxygen leak or "Hybrid" behavior.Ensure rigorous Freeze-Pump-Thaw. Check if alkoxy group is inducing cationic side-reactions (add proton sponge if acid traces suspected).
Gelling Auto-acceleration or cross-linking.Stop reaction earlier (<60% conversion). Ensure monomer purity (divinyl impurities).

References

  • Harth, E. et al. (2011). "Linear Block Copolymer Synthesis: Protocol of conjugated polymers." Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). "Living Radical Polymerization by the RAFT Process." Australian Journal of Chemistry. Link

  • Glassner, M. et al. (2024). "Controlled switching thiocarbonylthio end-groups enables interconvertible radical and cationic single-unit monomer insertions."[1] Nature Communications. Link

  • Electronic Materials Protocols. (2010). "Phenolic hardener and epoxy resin composition using alkoxy styrenes."[2] Google Patents (KR20100030567A). Link

Sources

Application Notes and Protocols for 2-Isobutoxy-4-Methyl-1-Vinylbenzene in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

A Forward-Looking Guide for Researchers and Polymer Scientists

Introduction: The Untapped Potential of a Designer Monomer

Styrenic polymers are a cornerstone of the materials world, offering a vast range of properties from clear, brittle plastics to resilient elastomers. The functionalization of the styrene backbone is a powerful strategy for tuning these properties and introducing new functionalities. 2-Isobutoxy-4-methyl-1-vinylbenzene represents an intriguing, yet unexplored, monomer in this class. The presence of the isobutoxy group is anticipated to impart increased solubility in organic solvents, enhance thermal stability, and potentially lower the glass transition temperature (Tg) of the resulting polymer compared to polystyrene, leading to more flexible materials. The methyl group on the aromatic ring can further influence the electronic properties and reactivity of the vinyl group.

This guide will provide a comprehensive overview of the hypothesized potential of this compound in materials science, complete with detailed protocols for its synthesis and polymerization, and a discussion of the expected properties and applications of the resulting polymers.

Hypothesized Applications in Materials Science

Based on the chemistry of related alkoxystyrenes, polymers derived from this compound, hereafter referred to as poly(2-IB-4-MVB), are expected to be valuable in a range of applications:

  • Specialty Coatings and Adhesives: The isobutoxy group could enhance adhesion to non-polar substrates and provide improved resistance to water and solvents.

  • Advanced Thermoplastics: As a comonomer with other styrenics or acrylates, it could be used to tailor the mechanical and thermal properties of engineering plastics.[1]

  • Dielectric Materials: The non-polar nature of the isobutyl group might lead to polymers with low dielectric constants, making them suitable for applications in microelectronics.

  • Photoresist Materials: Substituted hydroxystyrene derivatives are crucial in photoresist technology.[2] While not a direct analog, the isobutoxy group could be a precursor to a hydroxyl group, suggesting potential in this area.

Proposed Synthesis of this compound

A plausible synthetic route to this compound would start from a commercially available precursor such as 4-methylphenol. The synthesis can be envisioned as a two-step process: etherification followed by vinylation.

Protocol 1: Synthesis of this compound

Step 1: Etherification of 4-Methylphenol

  • To a solution of 4-methylphenol in a suitable solvent such as DMF or acetone, add a base like potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add isobutyl bromide dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor the progress by TLC.

  • After completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the resulting 1-isobutoxy-4-methylbenzene by distillation or column chromatography.

Step 2: Vinylation of 1-Isobutoxy-4-Methylbenzene

This step is more challenging. A common laboratory-scale method for introducing a vinyl group is through a Wittig reaction on the corresponding benzaldehyde. Therefore, a formylation step would be required first.

  • Formylation: Subject 1-isobutoxy-4-methylbenzene to a Vilsmeier-Haack reaction (using POCl₃ and DMF) to introduce a formyl group, yielding 2-isobutoxy-4-methylbenzaldehyde.

  • Wittig Reaction:

    • Prepare the Wittig reagent, methyltriphenylphosphonium bromide, by reacting triphenylphosphine with methyl bromide.

    • In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.

    • Cool the suspension to 0 °C and add a strong base such as n-butyllithium or sodium hydride to generate the ylide.

    • Add a solution of 2-isobutoxy-4-methylbenzaldehyde in THF dropwise to the ylide solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product, this compound, by column chromatography on silica gel.

Diagram of Proposed Synthesis

cluster_synthesis Proposed Synthesis of this compound start 4-Methylphenol ether 1-Isobutoxy-4-methylbenzene start->ether Isobutyl bromide, K₂CO₃ aldehyde 2-Isobutoxy-4-methylbenzaldehyde ether->aldehyde Vilsmeier-Haack Formylation final This compound aldehyde->final Wittig Reaction (Ph₃PCH₃Br, n-BuLi)

Caption: Proposed synthetic pathway to the target monomer.

Polymerization Protocols

This compound, as a styrenic monomer, is expected to be polymerizable via several methods. The choice of method will depend on the desired polymer architecture and properties.

Protocol 2: Free Radical Polymerization of this compound

This method is suitable for producing high molecular weight polymers with a broad molecular weight distribution.

  • Dissolve the monomer, this compound, in an appropriate solvent such as toluene or benzene in a round-bottom flask.[3]

  • Add a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (typically 0.1-1 mol% relative to the monomer).

  • De-gas the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., nitrogen or argon) for 30 minutes.

  • Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN) under an inert atmosphere.

  • Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The viscosity of the solution will increase as the polymer forms.

  • Quench the reaction by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol or hexane.

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Diagram of Free Radical Polymerization Workflow

cluster_frp Free Radical Polymerization Workflow start Monomer + Initiator in Solvent degas De-gas (Freeze-Pump-Thaw or N₂/Ar bubbling) start->degas polymerize Heat to Initiate (e.g., 60-80 °C) degas->polymerize quench Cool and Expose to Air polymerize->quench precipitate Precipitate in Non-solvent (e.g., Methanol) quench->precipitate isolate Filter and Dry Polymer precipitate->isolate

Caption: General workflow for free radical polymerization.

Protocol 3: Controlled Radical Polymerization (RAFT)

For applications requiring well-defined polymer architectures, such as block copolymers or polymers with specific end-groups, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a suitable technique.

  • In a Schlenk flask, combine the monomer (this compound), a RAFT chain transfer agent (CTA, e.g., a dithiobenzoate or trithiocarbonate), and a radical initiator (e.g., AIBN). The ratio of monomer to CTA will determine the target molecular weight, and the ratio of CTA to initiator will affect the polymerization rate and control.

  • Add a solvent (e.g., toluene, dioxane, or anisole).

  • De-gas the solution thoroughly using at least three freeze-pump-thaw cycles.

  • Backfill the flask with an inert gas and place it in a preheated oil bath at the desired temperature (e.g., 60-80 °C).

  • Monitor the polymerization by taking aliquots at regular intervals and analyzing them by ¹H NMR (for monomer conversion) and GPC (for molecular weight and dispersity).

  • Once the desired conversion is reached, quench the polymerization by rapid cooling and exposure to air.

  • Isolate the polymer by precipitation into a non-solvent, followed by filtration and drying under vacuum.

Expected Polymer Properties and Characterization

The resulting poly(2-IB-4-MVB) should be characterized using standard polymer analysis techniques.

Property Characterization Technique Expected Outcome
Molecular Weight and Dispersity (Đ) Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)High MW and Đ > 1.5 for free radical polymerization. Controlled MW and Đ < 1.3 for RAFT polymerization.
Chemical Structure Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)Confirmation of the polymer structure through characteristic peaks of the isobutoxy and methyl groups, and the polymer backbone.
Thermal Properties (Tg, Td) Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)A glass transition temperature (Tg) lower than that of polystyrene (around 100 °C) is expected. Good thermal stability is anticipated from the ether linkage.
Mechanical Properties Dynamic Mechanical Analysis (DMA), Tensile TestingThe polymer is expected to be more flexible and have a lower modulus than polystyrene.

Conclusion and Future Outlook

While this compound remains a hypothetical monomer at present, the foundational chemistry of its structural analogs suggests a promising future in materials science. The protocols and potential applications outlined in this guide are intended to catalyze further research into this and other novel substituted styrenes. Experimental validation of the proposed synthetic routes and polymerization behaviors will be the crucial next step in unlocking the potential of this "designer" monomer for the creation of new materials with tailored properties.

References

  • Liao, G., et al. (2019). Fast and Regioselective Polymerization of para-Alkoxystyrene by Palladium Catalysts for Precision Production of High-Molecular-Weight Polystyrene Derivatives. Macromolecules, 53(1). Available at: [Link]

  • Wang, L., et al. (2020). Cationic Copolymerization of Isobutylene with 4-Vinylbenzenecyclobutylene: Characteristics and Mechanisms. Polymers, 12(1), 183. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • Kouparitsas, K. A., et al. (2023). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. Polymers, 15(9), 2168. Available at: [Link]

  • Process for preparing substituted vinylbenzene. CN1033084C.
  • Stumpe, J., & Müller, H. (1997). Synthesis and Polymerization of Liquid Crystals Containing Vinyl and Mercapto Groups. Macromolecular Chemistry and Physics, 198(1), 83-94. Available at: [Link]

  • Roy, A., & Plietker, B. (2014). One-Pot Synthesis of α-Alkyl Styrene Derivatives. Organic letters, 16(16), 4296–4299. Available at: [Link]

  • Method of producing styrene derivatives. US5763560A.
  • Synthesis of 2-(3-cyano-4-isobutoxy)phenyl-4-methyl-5-thiazolecarboxylic acid. CN101863854A.
  • Alvarez-Macetas, C., et al. (2020). Synthesis of Vinyl Sulfones from Substituted Alkenes via Molybdooxaziridine Catalysis. Chemistry – A European Journal, 26(58), 13121-13125. Available at: [Link]

  • Bardecker, J. A. (2012). Synthesis, Characterization, and Functionalization of 2-Vinyl-4,4-Dimethylazlactone Brushes to Create Bio-Inspired Materials. TRACE: Tennessee Research and Creative Exchange. Available at: [Link]

  • Jaratrotkamjorn, R., & Masa, A. (2022). Characterization and properties of silica-filled natural rubber compounds using poly(vinyl propionate)-grafted natural rubber as compatibilizer. Journal of Rubber Research, 25(4), 503-514. Available at: [Link]

  • De, P., & Schlaad, H. (2017). Anionic Polymerization of Polar Vinyl Monomers: Vinylpyridines, (Meth)acrylates, (Meth)acrylamides, (Meth)acrylonitrile…. Anionic Polymerization, 1-43. Available at: [Link]

  • Methyl 4-vinylbenzoate. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. ResearchGate. Available at: [Link]

  • 2-isobutyl-4-methyl thiazole. The Good Scents Company. Available at: [Link]

  • Tong, J. D., et al. (2000). Synthesis and bulk properties of poly(methyl methacrylate)-b- poly(isooctyl acrylate). Polymer, 41(12), 4617-4624. Available at: [Link]

Sources

Troubleshooting & Optimization

stability and degradation of 2-isobutoxy-4-methyl-1-vinylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-isobutoxy-4-methyl-1-vinylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability, handling, and troubleshooting of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound stems from its vinyl group, which is susceptible to spontaneous, free-radical polymerization.[1][2][3][4] This process can be initiated by heat, light, or the presence of radical initiators. Over time, this can lead to the formation of oligomers and polymers, which will alter the purity and reactivity of the material. Additionally, as an alkoxybenzene derivative, there is a potential for oxidative degradation, particularly at the ether linkage and the benzene ring, though this is generally a slower process compared to polymerization.

Q2: How should I properly store this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a cool, dark, and well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon).[5][6] Refrigeration is recommended to reduce the rate of potential polymerization. The container should be tightly sealed to prevent exposure to air and moisture. It is also crucial to ensure the compound is stored with an appropriate polymerization inhibitor.

Q3: What is the role of a polymerization inhibitor and is it present in the supplied this compound?

A3: Polymerization inhibitors are chemical compounds added to monomers to prevent their self-polymerization.[1][2][7] For vinyl monomers like this compound, common inhibitors include 4-tert-butylcatechol (TBC), 4-methoxyphenol (MEHQ), or butylated hydroxytoluene (BHT).[2] These compounds work by scavenging free radicals that initiate polymerization. Typically, this product is shipped with an inhibitor. The type and concentration of the inhibitor should be stated on the certificate of analysis. For long-term storage or before use in sensitive applications, it may be necessary to verify the inhibitor concentration.

Q4: Can I use this compound directly from the bottle for my reaction?

A4: For many applications, the compound can be used as received. However, for polymerization-sensitive reactions or when a very high purity is required, it is often necessary to remove the polymerization inhibitor immediately before use.[8] The presence of the inhibitor might interfere with your intended reaction, especially if it involves free-radical chemistry.

Q5: What are the potential degradation products of this compound?

A5: The most common "degradation" products are oligomers and polymers resulting from the polymerization of the vinyl group. Other potential, though less common, degradation products could arise from oxidation of the isobutoxy group or the aromatic ring. This could lead to the formation of aldehydes, ketones, or phenols. The specific degradation profile will depend on the storage conditions and exposure to initiators.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Problem Potential Cause Troubleshooting Steps & Explanations
Inconsistent reaction yields or unexpected side products. Partial polymerization of the starting material. 1. Verify Purity: Before use, check the purity of the this compound using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[9] Look for broad peaks or a baseline hump in the GC chromatogram, which can indicate the presence of oligomers. In the ¹H NMR, the disappearance or broadening of vinyl proton signals can suggest polymerization. 2. Remove Inhibitor and Purify: If oligomers are detected, or if your reaction is sensitive to the inhibitor, you will need to purify the monomer. This is typically done by passing it through a column of activated basic alumina to remove the phenolic inhibitor.[8] Distillation under reduced pressure can also be used, but care must be taken to avoid thermal polymerization.
The material in the bottle has become viscous or solidified. Advanced polymerization of the monomer. 1. Assess Viability: If the material is highly viscous or solid, it has likely undergone significant polymerization. It is generally not recommended to use the material in this state as the purity is compromised. 2. Safe Disposal: Dispose of the polymerized material according to your institution's safety guidelines for chemical waste. Do not attempt to salvage the material by heating, as this can lead to uncontrolled polymerization and a potential safety hazard.
Reaction fails to initiate, especially when using radical initiators. Presence of polymerization inhibitor. 1. Inhibitor Removal: The polymerization inhibitor in the starting material is likely quenching the radicals needed for your reaction. Remove the inhibitor using an inhibitor-removal column immediately before use. 2. Increase Initiator Concentration: In some cases, a higher concentration of the radical initiator can overcome the effect of the inhibitor.[8] However, this may lead to less controlled reactions and is not always advisable.
Discoloration of the material (e.g., yellowing). Oxidation or presence of impurities. 1. Check for Peroxides: Ethers can form explosive peroxides upon exposure to air and light. Test for the presence of peroxides using peroxide test strips. If peroxides are present, they must be removed before distillation. 2. Purification: Purification by column chromatography or distillation can remove colored impurities. 3. Proper Storage: Ensure the material is stored under an inert atmosphere and protected from light to prevent further oxidative degradation.[6]

Experimental Protocols

Protocol 1: Removal of Polymerization Inhibitor

This protocol describes the removal of phenolic inhibitors like MEHQ or TBC using an inhibitor-removal column.

Materials:

  • This compound

  • Activated basic alumina

  • Glass chromatography column

  • Collection flask

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Set up the chromatography column in a fume hood.

  • Dry pack the column with activated basic alumina. The amount of alumina will depend on the quantity of the vinylbenzene to be purified (a rule of thumb is a 10:1 weight ratio of alumina to the monomer).

  • Flush the column with an inert gas.

  • Carefully add the this compound to the top of the column.

  • Allow the monomer to percolate through the alumina under a gentle positive pressure of inert gas.

  • Collect the purified, inhibitor-free monomer in a clean, dry collection flask.

  • Use the purified monomer immediately. Do not store it for extended periods without adding a fresh inhibitor.

Protocol 2: Purity Analysis by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of this compound and detecting the presence of oligomers.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • A non-polar capillary column (e.g., DB-1 or equivalent)

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Program:

    • Initial Temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Carrier Gas: Helium or Hydrogen

  • Injection Volume: 1 µL (split injection)

Procedure:

  • Prepare a dilute solution of the this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Inject the sample into the GC.

  • Analyze the resulting chromatogram. A sharp, single peak should be observed for the pure monomer. The presence of a broad "hump" at higher retention times is indicative of oligomer/polymer formation.

Visualizing Degradation and Handling

Degradation Pathway: Spontaneous Polymerization

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical_I Radical (R•) Initiator->Radical_I Heat/Light Monomer_I Vinylbenzene Monomer Monomer_P Vinylbenzene Monomer Monomer_I->Monomer_P Radical_IMonomer_I Radical_IMonomer_I Monomer_Radical Monomer Radical Radical_IMonomer_I->Monomer_Radical Addition Monomer_RadicalMonomer_P Monomer_RadicalMonomer_P Growing_Chain Growing Polymer Chain Monomer_RadicalMonomer_P->Growing_Chain Chain Growth Polymer Polymer Growing_Chain->Polymer Combination or Disproportionation

Caption: Free-radical polymerization of this compound.

Experimental Workflow: Safe Handling and Use

G cluster_storage Storage cluster_prep Pre-Use Preparation cluster_use Experimental Use Store Store under Inert Gas, Cool, Dark Check_Purity Purity Check (GC/NMR) Store->Check_Purity Remove_Inhibitor Remove Inhibitor (Alumina Column) Check_Purity->Remove_Inhibitor If necessary Use_Immediately Use Immediately in Reaction Remove_Inhibitor->Use_Immediately

Caption: Recommended workflow for handling this compound.

References

  • Google Patents. (n.d.). Polymerization inhibitors for vinyl monomers and unsaturated polyesters.
  • Goldfein, M. D., Gladyshev, G. P., & Trubnikov, A. V. (1996). Kinetics and Mechanism of the Inhibited Polymerization of Vinyl Monomers. In Polymer Yearbook 13. CRC Press. Retrieved from [Link]

  • Google Patents. (n.d.). Inhibition of the polymerization of vinyl monomers.
  • Wikipedia. (2023). Polymerisation inhibitor. Retrieved from [Link]

  • ResearchGate. (2021). Polymerization in the presence of inhibitor? Retrieved from [Link]

  • Gould, I. R., et al. (1994). Effect of Alkyl- vs Alkoxy-Arene Substituents on the Deactivation Processes and Fluorescence Quantum Yields of Exciplexes. The Journal of Physical Chemistry, 98(35), 8744-8751. Retrieved from [Link]

  • CarInterior. (2026). What Is the Structure of Vinyl Benzene? | Full Guide. Retrieved from [Link]

  • Oreate AI Blog. (2026). Understanding the Structure of Vinyl Benzene: A Closer Look. Retrieved from [Link]

  • Wipf Group - University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Division of Research Safety. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • Advanced Biotech. (2025). Safety Data Sheet. Retrieved from [Link]

  • ACS Publications. (2024). Effect of Alkyl- vs Alkoxy-Arene Substituents on the Deactivation Processes and Fluorescence Quantum Yields of Exciplexes. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Divinylbenzene. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). Air-Sensitive or Highly Reactive Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Retrieved from [Link]

  • Eawag-BBD. (n.d.). BTEX Metabolism Metapathway Map. Retrieved from [Link]

  • PhareSST. (n.d.). Analytical Method. Retrieved from [Link]

  • Eurofins. (n.d.). Analytical Method Summaries. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • PubMed. (n.d.). Studies on metabolism and toxicity of styrene. IV. 1-Vinylbenzene 3, 4-oxide, a potent mutagen formed as a possible intermediate in the metabolism in vivo of styrene to 4-vinylphenol. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Benzene. Retrieved from [Link]

  • PubMed. (2005). Hydroxylation and carboxylation--two crucial steps of anaerobic benzene degradation by Dechloromonas strain RCB. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Degradation of Alkyl Benzene Sulfonate by Pseudomonas Species'. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing substituted vinylbenzene.
  • MDPI. (2023). The Effect of Divinylbenzene on the Structure and Properties of Polyethylene Films with Related Radiation Chemical Grafted Polystyrene and Sulfocationite Membranes. Retrieved from [Link]

  • SciELO Brasil. (n.d.). BENZENE, TOLUENE AND XYLENE BIODEGRADATION BY PSEUDOMONAS PUTIDA CCMI 852. Retrieved from [Link]

  • Synfacts. (n.d.). Synthesis of Vinyl Sulfones from Substituted Alkenes via Molybdooxaziridine Catalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Influence of Soil Components on the Biodegradation of Benzene, Toluene, Ethylbenzene, and o-, m-, and p-Xylenes by the Newly Isolated Bacterium Pseudoxanthomonas spadix BD-a59. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism and pathways of benzene degradation by Fenton process. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Methyl 4-vinylbenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 2-(3-cyano-4-isobutoxy)phenyl-4-methyl-5-thiazolecarboxylic acid.
  • Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-isobutyl-4-methyl thiazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Polyvinyl chloride. Retrieved from [Link]

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Validation & Comparative

characterization of poly(2-isobutoxy-4-methyl-1-vinylbenzene)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Characterization of Poly(2-isobutoxy-4-methyl-1-vinylbenzene) and a Comparison with Alternative Vinyl Polymers

Introduction

Poly(this compound) is a specialty polymer with potential applications in advanced materials and drug delivery systems, owing to its unique combination of a hydrophobic backbone and a modifiable alkoxy side chain. A thorough understanding of its physicochemical properties is paramount for its effective application and for predicting its performance in various formulations. This guide provides a comprehensive overview of the essential techniques for characterizing this polymer, offering a comparative analysis with structurally related polymers such as polystyrene, poly(4-methylstyrene), and poly(vinylbenzyl chloride). The experimental protocols and data presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for their own investigations.

Synthesis of Poly(this compound)

The synthesis of poly(this compound) can be achieved through cationic polymerization, a method well-suited for vinyl monomers with electron-donating groups that can stabilize the propagating carbocationic intermediate.[1] The isobutoxy and methyl groups on the benzene ring enhance the electron density of the vinyl group, facilitating this type of polymerization. A typical synthesis involves the use of a Lewis acid co-initiator, such as titanium tetrachloride (TiCl₄), and an initiator like 2-chloro-2,4,4-trimethylpentane (TMPCl).[2][3]

G cluster_synthesis Synthesis Workflow Monomer 2-isobutoxy-4-methyl- 1-vinylbenzene Monomer Reaction Cationic Polymerization (-80°C to 0°C) Monomer->Reaction Initiator Initiator System (e.g., TMPCl/TiCl₄) Initiator->Reaction Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Reaction Termination Termination (e.g., Methanol) Reaction->Termination Purification Purification (Precipitation in Methanol) Termination->Purification Drying Drying in vacuo Purification->Drying FinalPolymer Poly(2-isobutoxy-4-methyl- 1-vinylbenzene) Drying->FinalPolymer

Caption: Cationic polymerization workflow for poly(this compound).

Structural Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the chemical structure of polymers.[4] Both ¹H and ¹³C NMR provide detailed information about the monomeric unit, end groups, and stereochemistry (tacticity) of the polymer chain.

Expected NMR Spectra
  • ¹H NMR: The spectrum of poly(this compound) is expected to show characteristic signals for the isobutoxy group protons (a doublet for the methyls and a multiplet for the methine proton), the methyl group on the aromatic ring, the aromatic protons, and the aliphatic protons of the polymer backbone.

  • ¹³C NMR: The ¹³C NMR spectrum will provide distinct signals for each carbon atom in the repeating unit, which can be used to confirm the structure and investigate the tacticity of the polymer chain through the splitting of the backbone carbon signals.[4]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 10-20 mg of the polymer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time is typically required compared to ¹H NMR.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

Molecular Weight Determination: Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of a polymer.[5] GPC separates polymer molecules based on their hydrodynamic volume in solution.[6] This analysis yields crucial parameters such as the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).

G cluster_gpc GPC/SEC Workflow SamplePrep Dissolve Polymer in Mobile Phase (e.g., THF) Injection Inject Sample Solution SamplePrep->Injection ColumnSep Separation by Size in GPC Columns Injection->ColumnSep Detection Detection (Refractive Index Detector) ColumnSep->Detection Analysis Data Analysis (Mn, Mw, PDI Calculation) Detection->Analysis Calibration Calibration Curve (Polystyrene Standards) Calibration->Analysis

Caption: General workflow for GPC/SEC analysis of polymers.

Experimental Protocol: GPC Analysis
  • Mobile Phase Preparation: Use a suitable solvent for the polymer, such as tetrahydrofuran (THF).

  • Sample Preparation: Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in the mobile phase and filter it through a 0.45 µm syringe filter.

  • Calibration: Calibrate the GPC system using a series of narrow-PDI polystyrene standards.[7]

  • Analysis: Inject the polymer sample into the GPC system and record the chromatogram.

  • Data Calculation: Determine Mₙ, Mₙ, and PDI relative to the polystyrene standards.

Thermal Properties: DSC and TGA

The thermal behavior of a polymer is critical for determining its processing conditions and application range.[8] Differential Scanning Calorimetry (DSC) is used to measure the glass transition temperature (T₉), while Thermogravimetric Analysis (TGA) is used to evaluate thermal stability and decomposition temperature (Tₔ).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The T₉ is observed as a step-like change in the heat flow curve.

G cluster_dsc DSC Analysis Workflow SamplePrep Weigh 5-10 mg of Polymer into an Aluminum Pan Heating1 First Heating Scan (e.g., to 200°C) SamplePrep->Heating1 Cooling Controlled Cooling Heating1->Cooling Heating2 Second Heating Scan (to determine Tg) Cooling->Heating2 Analysis Analyze Thermogram for Tg Heating2->Analysis

Caption: DSC workflow for determining the glass transition temperature (Tg).

Experimental Protocol: DSC Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and seal it.

  • Thermal Program: Heat the sample to a temperature above its expected T₉ (e.g., 200°C) at a rate of 10°C/min to erase any prior thermal history.

  • Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -50°C).

  • Heat the sample again at 10°C/min and record the thermogram. The T₉ is determined from the midpoint of the transition in the second heating scan.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information on the decomposition temperature and the amount of residual char.

Experimental Protocol: TGA Analysis
  • Sample Preparation: Place 5-10 mg of the polymer in a TGA pan.

  • Analysis: Heat the sample from room temperature to a high temperature (e.g., 600°C) at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Data Analysis: Determine the onset decomposition temperature (Tₔ) from the resulting mass vs. temperature curve.

Comparative Analysis with Alternative Polymers

The properties of poly(this compound) are best understood when compared to other well-known polymers. The table below provides a comparison with polystyrene, poly(4-methylstyrene), and poly(vinylbenzyl chloride).

PropertyPoly(this compound) (Expected)PolystyrenePoly(4-methylstyrene)Poly(vinylbenzyl chloride)
Glass Transition Temp. (T₉) 80-100 °C~100 °C~115 °C75-95 °C[9]
Decomposition Temp. (Tₔ) ~350 °C~380 °C[10]~390 °C>300 °C
Typical Mₙ ( g/mol ) 10,000 - 100,000VariableVariableVariable
Typical PDI 1.1 - 2.0VariableVariableVariable

The bulky isobutoxy group in poly(this compound) is expected to slightly lower the T₉ compared to poly(4-methylstyrene) due to increased free volume, but the overall rigidity of the backbone keeps it in a similar range to other polystyrenes. The thermal stability is anticipated to be high, though potentially lower than polystyrene due to the presence of the ether linkage in the side chain.

Conclusion

The comprehensive using NMR, GPC, DSC, and TGA is essential for establishing its structure-property relationships. This guide provides the foundational experimental protocols and a comparative framework to aid researchers in their evaluation of this polymer. By understanding its molecular weight, thermal properties, and chemical structure, scientists can better tailor its synthesis and formulation for specific applications in drug development and materials science.

References

  • ResearchGate. (n.d.). Gel-permeation chromatography (GPC) traces of poly(IB-co-4-VBCB)...
  • Brandolini, A. J., & Flory, P. J. (n.d.). NMR Spectra of Polymers and Polymer Additives.
  • Corezzi, S., et al. (n.d.). Unravelling Main- and Side-Chain Motions in Polymers with NMR Spectroscopy and Relaxometry: The Case of Polyvinyl Butyral. PMC.
  • Waters. (n.d.). Gel Permeation Chromatography (GPC).
  • Waters. (n.d.). GEL PERMEATION CHROMATOGRAPHY (GPC) COLUMNS AND CONSUMABLES.
  • Synthesis of Tailored Polymer Structures by the Combination of Cationic and Anionic Polymeriz
  • Benoit, H., Grubistic, Z., Rempp, P., Decker, D., & Zilliox, J. G. (n.d.).
  • ResearchGate. (2021, January 5).
  • Google Patents. (n.d.).
  • University of Texas at Austin. (n.d.). A. Polymerization.
  • Nasirtabrizi, M. H., et al. (n.d.).
  • Semantic Scholar. (2023, May 2). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers.
  • MDPI. (2020, January 13). Cationic Copolymerization of Isobutylene with 4-Vinylbenzenecyclobutylene: Characteristics and Mechanisms.
  • PubMed. (2020, January 13). Cationic Copolymerization of Isobutylene with 4-Vinylbenzenecyclobutylene: Characteristics and Mechanisms.
  • PMC. (n.d.). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO)
  • ETFLIN. (2022, June 24).
  • Aidic. (n.d.).
  • PubMed. (2004, March 15).
  • Synthesis and Characterization of Poly(#-caprolactone-b-4-vinylpyridine): Initiation, Polymerization, Solution Morphology, and G. (2009, February 17).
  • On thermal properties of poly(4-methyl-1-pentene)
  • PMC. (n.d.). Unlocking the Potential of Water-Insoluble Natural Polymers: Isolation, Characterization, and 2D NMR Quantification of cis-1,4-Poly-β-myrcene in Chios Mastic Gum.
  • MDPI. (2023, May 2). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers.
  • Synthesis, characterization, thermal properties and flame retardancy of a novel nonflammable phosphazene-based epoxy resin. (n.d.).
  • SciSpace. (2017, January 5). Thermal and mechanical properties of bio-based plasticizers mixtures on poly (vinyl chloride).
  • PubChem. (n.d.). 1-Ethenyl-4-(2-methylpropyl)benzene | C12H16 | CID 576146.
  • ResearchGate. (n.d.). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO)
  • Chemicalbook. (n.d.). POLY(STYRENE-CO-VINYLBENZYL CHLORIDE-CO-DIVINYLBENZENE) | 121961-20-4.
  • ResearchGate. (n.d.). Synthesis and properties of bio-based thermoplastic poly(ether urethane)

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A Comparative Guide to Vinylic Monomers: Isobutyl Vinyl Ether, Styrene, and Methyl Methacrylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Three Monomers

The selection of a monomer is a critical decision in polymer synthesis, dictating not only the polymerization pathway but also the ultimate physical, chemical, and mechanical properties of the final material. While thousands of monomers exist, many applications are dominated by a few key families. This guide focuses on three such families, each with a unique profile:

  • Isobutyl Vinyl Ether (IBVE): A classic example of a vinyl ether, IBVE is highly reactive towards cationic polymerization due to its electron-rich double bond, a consequence of the ether oxygen's electron-donating resonance effect. This reactivity profile makes it unsuitable for free-radical polymerization but ideal for producing polymers with specific end-groups and architectures under controlled cationic conditions. The resulting poly(isobutyl vinyl ether) (PIBVE) is known for its flexibility, tackiness, and adhesive properties.[1]

  • Styrene: An aromatic vinyl monomer, styrene is a workhorse of the polymer industry, readily polymerizing via free-radical, anionic, and cationic mechanisms.[2][3] Its widespread use stems from its low cost and the desirable properties of polystyrene (PS), which is a rigid, transparent, and easily processed thermoplastic.[4][5][6]

  • Methyl Methacrylate (MMA): As a prominent member of the acrylate family, MMA is known for producing poly(methyl methacrylate) (PMMA), a polymer with exceptional optical clarity, high tensile strength, and excellent weather resistance.[7][8][9] MMA is typically polymerized via free-radical or anionic methods.[10][11]

This guide will dissect the differences in their polymerization mechanisms, compare the performance of their respective polymers, and provide standardized protocols for their synthesis and characterization.

Polymerization Behavior: A Mechanistic Divide

The electronic nature of the vinyl group in each monomer fundamentally governs its polymerization behavior. This is the primary point of divergence and the most critical factor in experimental design.

2.1. Cationic Polymerization of Isobutyl Vinyl Ether (IBVE)

Vinyl ethers like IBVE are classic candidates for cationic polymerization. The ether oxygen atom stabilizes the propagating carbocation through resonance, making the polymerization proceed rapidly, often at low temperatures, to suppress chain transfer reactions.[12][13] Living cationic polymerization of IBVE can be achieved, allowing for precise control over molecular weight and the synthesis of block copolymers.[14][15][16]

  • Initiation: Typically initiated by a proton source (cationogen) like an HCl-adduct of IBVE, in conjunction with a Lewis acid co-initiator (e.g., SnCl₄, EtAlCl₂).[14]

  • Propagation: The carbocationic chain end readily adds to the electron-rich double bond of the IBVE monomer.

  • Termination/Chain Transfer: Uncontrolled polymerization can be plagued by chain transfer to the monomer. Living systems are designed to minimize these side reactions, often requiring low temperatures (-78°C to 0°C) and specific initiator/Lewis acid combinations.[12][14]

2.2. Free-Radical Polymerization of Styrene and MMA

Styrene and MMA are most commonly polymerized via free-radical mechanisms due to the ability of their substituents (phenyl and ester groups, respectively) to stabilize a radical on the adjacent carbon.[2][3]

  • Initiation: A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is thermally or photochemically decomposed to generate primary radicals. These radicals then add to the monomer's double bond.[17]

  • Propagation: The newly formed monomer radical adds to subsequent monomer units, rapidly growing the polymer chain.[3]

  • Termination: The growth of a polymer chain is terminated by combination or disproportionation of two growing radical chains.[3]

The following diagram illustrates the fundamental mechanistic differences:

G cluster_0 Cationic Polymerization (e.g., IBVE) cluster_1 Free-Radical Polymerization (e.g., Styrene, MMA) I_cat Initiator (e.g., H⁺/Lewis Acid) M_ve Vinyl Ether Monomer I_cat->M_ve Initiation P_cat Propagating Carbocation (P+) M_ve->P_cat Forms P_cat:e->M_ve:w Propagation Poly_ve Poly(vinyl ether) P_cat->Poly_ve Termination I_rad Initiator (e.g., AIBN, BPO) M_vinyl Vinyl Monomer (Styrene/MMA) I_rad->M_vinyl Initiation P_rad Propagating Radical (P•) M_vinyl->P_rad Forms P_rad:e->M_vinyl:w Propagation Poly_vinyl Polystyrene / PMMA P_rad->Poly_vinyl Termination (Combination/ Disproportionation)

Caption: Contrasting mechanisms of cationic and free-radical polymerization.

Comparative Performance of Resulting Polymers

The distinct monomer structures and polymerization mechanisms translate into polymers with vastly different properties and applications.

PropertyPoly(isobutyl vinyl ether) (PIBVE)Polystyrene (PS)Poly(methyl methacrylate) (PMMA)
Appearance Colorless, viscous liquid or elastomer[1][18]Transparent, rigid solid[4][6]Highly transparent, rigid solid[7][19][20]
Glass Transition (Tg) Low (~ -27°C)[21]High (~90-100°C)[22]High (~100-130°C)[7][8][20]
Mechanical Properties Flexible, tacky, adhesive[1]Hard, rigid, brittle[4][17][22]Hard, rigid, high tensile strength, scratch-resistant[7][9]
Optical Properties N/A (typically not used for optical parts)Good clarity, transparent[22]Exceptional optical clarity (92% light transmission), Refractive Index ~1.49[8][9][19]
Chemical Resistance Stable to dilute acids/bases[18][23]Resistant to many acids/bases, but attacked by organic solvents[4][22][24]Resistant to weak acids/alkalis; attacked by organic solvents like ethanol and acetone[9]
Key Applications Adhesives, coatings, lubricants, plasticizers[1][18]Packaging, insulation, consumer goods, electronics housings[5][6]Glass substitute, optical lenses, medical implants, signage[7][8]

Experimental Protocols

To provide a practical basis for comparison, the following section details standardized laboratory procedures for the synthesis and characterization of these polymers.

4.1. General Experimental Workflow

A robust comparison requires a consistent workflow from monomer purification to final polymer characterization.

G Monomer Monomer Purification (Distillation, Inhibitor Removal) Setup Reactor Setup (Dry Glassware, Inert Atmosphere) Monomer->Setup Polymerization Polymerization Reaction (Cationic or Free-Radical) Setup->Polymerization Workup Reaction Quench & Polymer Precipitation Polymerization->Workup Drying Polymer Isolation & Drying (Vacuum Oven) Workup->Drying GPC Characterization 1: GPC (Mn, Mw, PDI) Drying->GPC DSC Characterization 2: DSC (Glass Transition Temp, Tg) Drying->DSC

Caption: Standard workflow for polymer synthesis and characterization.

4.2. Protocol 1: Cationic Polymerization of Isobutyl Vinyl Ether (IBVE)

This protocol describes a typical Lewis acid-initiated cationic polymerization.[14]

Materials:

  • Isobutyl vinyl ether (IBVE), distilled over CaH₂

  • Toluene (anhydrous)

  • IBVE-HCl adduct (initiator)

  • Tin(IV) chloride (SnCl₄) solution in hexane (co-initiator)

  • Methanol (for quenching)

  • Dry nitrogen or argon gas

Procedure:

  • Assemble a flame-dried glass reactor equipped with a magnetic stirrer and maintain it under a positive pressure of dry nitrogen.

  • Charge the reactor with anhydrous toluene via syringe.

  • Cool the reactor to the desired temperature (e.g., -30°C) using a suitable cooling bath.

  • Add the IBVE monomer to the cooled solvent via syringe.

  • Initiate the polymerization by sequentially adding the IBVE-HCl adduct solution followed by the SnCl₄ solution. Polymerization is typically very rapid.[14]

  • After the desired reaction time (e.g., 5-60 minutes), quench the reaction by adding an excess of pre-chilled methanol.

  • Allow the mixture to warm to room temperature. The polymer will precipitate.

  • Isolate the polymer by decanting the solvent/methanol mixture.

  • Redissolve the polymer in a minimal amount of a suitable solvent (e.g., chloroform) and re-precipitate into methanol to remove residual monomer and initiator.

  • Dry the resulting poly(isobutyl vinyl ether) under vacuum to a constant weight.

4.3. Protocol 2: Free-Radical Bulk Polymerization of Methyl Methacrylate (MMA)

This protocol details a simple bulk polymerization initiated by AIBN.[25]

Materials:

  • Methyl methacrylate (MMA), inhibitor removed by washing with 4% NaOH solution then distilled[10]

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Methanol (for precipitation)

Procedure:

  • Place a precisely weighed amount of AIBN (e.g., 0.1 mol% relative to monomer) into a glass reaction tube.

  • Add a measured volume of purified MMA to the tube.

  • Seal the tube with a rubber septum and purge with nitrogen for 10-15 minutes to remove oxygen, which inhibits radical polymerization.

  • Place the sealed tube in a preheated oil bath at 60-70°C.

  • The polymerization will proceed, and the viscosity of the solution will increase significantly. The reaction can be monitored by observing this change.[17]

  • After the desired time (e.g., 2-4 hours), remove the tube from the bath and cool it in an ice bath to stop the polymerization.

  • Dissolve the viscous polymer solution in a suitable solvent like toluene or dichloromethane.

  • Slowly pour the polymer solution into a large excess of stirred methanol to precipitate the PMMA.

  • Filter the white, solid PMMA and wash with fresh methanol.

  • Dry the polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

4.4. Protocol 3: Polymer Characterization by GPC

Gel Permeation Chromatography (GPC) is used to determine the molecular weight averages (Mn, Mw) and the polydispersity index (PDI = Mw/Mn).[26][27]

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample.[28] Dissolve the polymer in an appropriate GPC solvent (e.g., Tetrahydrofuran (THF) for PMMA and PS; Chloroform for PIBVE) to a final concentration of 2-10 mg/mL.[27][28] Allow the sample to dissolve completely (overnight is preferred).[29]

  • Filtration: Filter the polymer solution through a 0.2-0.45 µm syringe filter (PTFE or PVDF) to remove any particulate matter that could damage the GPC columns.[28]

  • Analysis: Inject the filtered sample into the GPC system. The system separates the polymer chains based on their hydrodynamic volume.

  • Calibration: Use a set of narrow-PDI polystyrene standards to generate a calibration curve of log(Molecular Weight) vs. Elution Time.

  • Data Processing: Calculate Mn, Mw, and PDI for the sample relative to the polystyrene standards.

4.5. Protocol 4: Polymer Characterization by DSC

Differential Scanning Calorimetry (DSC) is used to measure thermal transitions, most notably the glass transition temperature (Tg).[30][31]

Procedure:

  • Sample Preparation: Accurately weigh 2-6 mg of the dry polymer sample into an aluminum DSC pan.[32] Crimp the pan securely with a lid. Prepare an identical empty, sealed pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Run a heat-cool-heat cycle to erase the polymer's prior thermal history. A typical program would be:

    • Heat from room temperature to a temperature well above the expected Tg (e.g., 150°C for PS and PMMA) at a rate of 10°C/min.[31]

    • Cool back down to the starting temperature.

    • Heat again at the same rate.

  • Data Analysis: The glass transition is observed as a step-change in the heat flow curve on the second heating scan. The Tg is typically determined as the midpoint of this transition.[30]

Conclusion

The choice between IBVE, styrene, and MMA is a choice between fundamentally different chemical behaviors and material outcomes.

  • Isobutyl Vinyl Ether is the specialist's choice for producing flexible, tacky polymers via cationic polymerization, offering pathways to unique architectures not accessible through radical methods. Its low Tg makes it suitable for adhesives and sealants.[1]

  • Styrene is the economical and versatile option, providing a rigid, transparent, and easily processable polymer suitable for a vast range of commodity applications.[5][24]

  • Methyl Methacrylate bridges the gap, offering a high-performance, optically superior, and weather-resistant material. While more expensive than polystyrene, PMMA's durability and clarity make it indispensable for applications demanding high optical quality and longevity.[8][33]

By understanding the distinct causality behind their experimental choices—from the mechanistic demands of cationic versus radical polymerization to the final performance characteristics—researchers can make informed decisions to engineer polymers with precisely tailored properties for advanced applications.

References

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  • A Review of the Properties and Applications of Poly (Methyl Methacrylate) (PMMA). (2015).
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  • Experiment 10: Polymerization of methyl methacrylate (MMA) in bulk to form PMMA.
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  • How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps. Available at:

  • Living cationic polymerization of isobutyl vinyl ether by RCOOH/Lewis acid initiating systems: effects of carboxylate ions and Lewis acid activators | Macromolecules - ACS Publications.
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  • Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - PMC. (2019). Available at:

  • Poly (Isobutyl vinyl ether) | CAS 9003-44-5 | COnnect Chemicals. Available at: connectchemicals.com/en/poly-isobutyl-vinyl-ether-cas-9003-44-5
  • SYNTHESIS OF POLYSTYRENE BY FREE RADICAL POLYMERIZATION AND ITS CHARACTERISATION - IJCRT.org. (2022). Available at:

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  • 1.8: Polymerization of Methyl Methacrylate Monomer to Form Poly (Methyl Methacrylate), Tromsdorff Effect | Illustration with Bone Cement - Chemistry LibreTexts. (2020). Available at: chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Polymer_Synthesis_Labs/1.08%3A_Polymerization_of_Methyl_Methacrylate_Monomer_to_Form_Poly_(Methyl_Methacrylate)
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A Comparative Guide to the Synthesis and Validation of 2-Isobutoxy-4-Methyl-1-Vinylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of two robust synthetic pathways for the novel compound 2-isobutoxy-4-methyl-1-vinylbenzene. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the causal logic behind experimental choices, ensuring that the described methodologies are scientifically sound and reproducible. We will explore a Wittig-based approach and a Grignard reaction followed by dehydration, offering a head-to-head comparison of their performance and concluding with a comprehensive validation workflow.

Introduction: The Significance of Substituted Vinylbenzenes

Substituted vinylbenzenes, or styrenes, are critical building blocks in materials science and medicinal chemistry. Their vinyl group provides a reactive handle for polymerization and a variety of organic transformations. The specific substitution pattern of this compound, featuring an ether linkage and alkyl groups, suggests potential applications as a specialty monomer for creating polymers with tailored refractive indices, thermal properties, or as a key intermediate in the synthesis of complex molecular scaffolds. The validation of its synthesis is paramount for ensuring the purity and identity required for these advanced applications.

Method 1: The Wittig Reaction Approach

The Wittig reaction stands as a cornerstone of organic synthesis for its exceptional reliability in converting aldehydes and ketones into alkenes.[1][2] Its primary advantage is the unambiguous placement of the carbon-carbon double bond, which is crucial for synthesizing terminal alkenes like our target compound without generating isomeric mixtures.[3] This pathway hinges on the synthesis of the key intermediate, 2-isobutoxy-4-methylbenzaldehyde, which is then subjected to olefination.

Causality of Experimental Design

The choice of the Wittig reaction is predicated on control. The reaction proceeds through a betaine or oxaphosphetane intermediate, which collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[1][4] This mechanism avoids the carbocation rearrangements that can plague alternative methods like alcohol dehydration. The synthesis of the necessary phosphonium ylide from methyltriphenylphosphonium bromide is a straightforward two-step process involving SN2 reaction followed by deprotonation with a strong base.[1]

Experimental Workflow: Wittig Synthesis

Wittig Synthesis Workflow start 2-hydroxy-4-methylbenzaldehyde ether_synthesis Williamson Ether Synthesis (Isobutyl bromide, K2CO3, Acetone) start->ether_synthesis Alkylation aldehyde_intermediate Intermediate: 2-isobutoxy-4-methylbenzaldehyde ether_synthesis->aldehyde_intermediate wittig_reaction Wittig Reaction aldehyde_intermediate->wittig_reaction Aldehyde ylide_prep Ylide Preparation (MePPh3Br, n-BuLi, THF) ylide_prep->wittig_reaction Ylide purification Purification (Column Chromatography) wittig_reaction->purification product Product: This compound purification->product

Caption: Workflow for the Wittig-based synthesis of the target compound.

Step-by-Step Protocol

Part A: Synthesis of 2-isobutoxy-4-methylbenzaldehyde

  • To a solution of 2-hydroxy-4-methylbenzaldehyde (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.5 eq).

  • Add isobutyl bromide (1.5 eq) to the mixture.

  • Reflux the reaction mixture for 12-18 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture, filter off the inorganic salts, and evaporate the solvent under reduced pressure.

  • Purify the resulting crude oil via vacuum distillation or column chromatography to yield the intermediate aldehyde.

Part B: Wittig Olefination

  • Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0°C and add n-butyllithium (n-BuLi, 1.1 eq) dropwise. Allow the mixture to stir for 1 hour to form the bright orange/yellow ylide.

  • Cool the ylide solution to -78°C and add a solution of 2-isobutoxy-4-methylbenzaldehyde (1.0 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to separate the product from the triphenylphosphine oxide byproduct.

Method 2: The Grignard Reaction & Dehydration Approach

This two-stage pathway first employs a Grignard reaction to form a secondary alcohol, which is subsequently dehydrated to yield the alkene. This classic organometallic addition is highly effective for carbon-carbon bond formation.[5][6] The subsequent acid-catalyzed dehydration is a standard elimination reaction to introduce the double bond.[7][8]

Causality of Experimental Design

The Grignard reaction is chosen for its efficiency in adding a methyl group to the aldehyde carbonyl. The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic and capable of attacking the electrophilic carbonyl carbon.[6][9] The subsequent dehydration step relies on protonating the alcohol's hydroxyl group, converting it into a good leaving group (water).[10] The choice of acid catalyst is critical; a non-oxidizing acid like phosphoric acid or a milder Lewis acid is often preferred over sulfuric acid to minimize charring and side reactions.[11] A key consideration for this method is the potential for carbocation rearrangements, although with a secondary benzylic carbocation, this is less of a concern than with other substrates.

Experimental Workflow: Grignard/Dehydration Synthesis

Grignard Dehydration Workflow aldehyde_intermediate Intermediate: 2-isobutoxy-4-methylbenzaldehyde grignard_reaction Grignard Reaction (MeMgBr, THF) aldehyde_intermediate->grignard_reaction Addition alcohol_intermediate Intermediate Alcohol: 1-(2-isobutoxy-4-methylphenyl)ethanol grignard_reaction->alcohol_intermediate Acid Workup dehydration Acid-Catalyzed Dehydration (H3PO4 or KHSO4, Heat) alcohol_intermediate->dehydration Elimination purification Purification (Distillation/Chromatography) dehydration->purification product Product: This compound purification->product

Caption: Workflow for the Grignard reaction and subsequent dehydration.

Step-by-Step Protocol

Part A: Grignard Reaction

  • Start with the same 2-isobutoxy-4-methylbenzaldehyde (1.0 eq) intermediate from Method 1, dissolved in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add methylmagnesium bromide (MeMgBr, 1.2 eq, typically 3.0 M in diethyl ether) dropwise via syringe.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude secondary alcohol. This intermediate is often sufficiently pure for the next step.

Part B: Dehydration

  • Combine the crude alcohol with a catalytic amount of concentrated phosphoric acid (H₃PO₄) or a solid acid catalyst like potassium bisulfate (KHSO₄).

  • Heat the mixture (typically 140-180°C) and distill the product as it forms.[10] The removal of the product drives the equilibrium towards the alkene.

  • Collect the distillate, which contains the product and water.

  • Separate the organic layer, wash it with saturated sodium bicarbonate solution to neutralize any remaining acid, then wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and purify by vacuum distillation to obtain the final product.

Head-to-Head Performance Comparison

The choice between these two synthetic routes often depends on available equipment, desired purity, and scalability. Below is a summary of expected outcomes based on typical laboratory results for analogous reactions.

ParameterMethod 1: Wittig ReactionMethod 2: Grignard/DehydrationRationale & Field Insights
Overall Yield 45-60%55-75%The Grignard/dehydration route often provides higher overall yields as both steps are typically high-yielding. The Wittig reaction yield can be limited by the separation of the triphenylphosphine oxide byproduct.
Final Purity >98% (Post-Chromatography)95-99% (Post-Distillation)The Wittig reaction is highly specific, leading to fewer side products. Chromatography provides excellent purity. Dehydration can sometimes lead to minor isomeric impurities or ether byproducts if not carefully controlled.
Reaction Time 24-30 hours (including intermediate)18-24 hours (including intermediate)The Grignard reaction and subsequent dehydration are generally faster than the Williamson ether synthesis and Wittig olefination.
Number of Steps 2 (from aldehyde intermediate)2 (from aldehyde intermediate)Both routes require two main transformations starting from the common aldehyde intermediate.
Reagent Cost HigherLowerTriphenylphosphine-based reagents and n-BuLi are significantly more expensive than Grignard reagents and simple acid catalysts.
Scalability ModerateHighThe Grignard/dehydration route is more amenable to large-scale synthesis due to lower reagent costs and the ability to use distillation for purification, which is often more scalable than chromatography.
Safety Concerns Pyrophoric n-BuLi, anhydrous conditionsPyrophoric Grignard reagent, anhydrous conditions, heating with strong acidBoth methods require careful handling of air- and moisture-sensitive reagents. The high-temperature acid dehydration requires robust engineering controls.

Comprehensive Validation Protocol

Independent of the synthetic route chosen, a rigorous validation of the final product's identity and purity is essential. This is achieved through a combination of chromatographic and spectroscopic techniques.

Validation Workflow

Validation Workflow product Purified Product Sample gcms GC-MS Analysis product->gcms nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ftir FTIR Spectroscopy product->ftir purity_check Purity Assessment: >98% Peak Area gcms->purity_check mw_check Molecular Weight: Confirm M+ at m/z 190.28 gcms->mw_check structure_check Structural Elucidation: Confirm shifts & coupling nmr->structure_check fg_check Functional Group ID: C=C, C-O, Aromatic C-H ftir->fg_check conclusion Validated Structure & Purity purity_check->conclusion mw_check->conclusion structure_check->conclusion fg_check->conclusion

Caption: A multi-technique workflow for the validation of the final product.

Methodology and Expected Results
  • Gas Chromatography-Mass Spectrometry (GC-MS)

    • Protocol: Inject a dilute solution of the product in a suitable solvent (e.g., dichloromethane) into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5). Use a temperature gradient from 50°C to 250°C.

    • Self-Validation: The chromatogram should show a single major peak (>98% by area integration), confirming purity. The mass spectrum for this peak should display a molecular ion (M⁺) peak at m/z ≈ 190, corresponding to the molecular weight of C₁₃H₁₈O. Key fragmentation patterns should align with the expected structure (e.g., loss of an isobutyl group).[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Protocol: Dissolve the sample in deuterated chloroform (CDCl₃) and acquire ¹H and ¹³C NMR spectra.

    • Self-Validation (¹H NMR): The spectrum must be consistent with the target structure. Expect to see:

      • A characteristic set of three signals for the vinyl group (dd, ~6.7 ppm; d, ~5.7 ppm; d, ~5.3 ppm).

      • Signals for the two aromatic protons.

      • A doublet for the -O-CH₂- protons of the isobutoxy group.

      • A multiplet for the -CH- proton of the isobutoxy group.

      • A doublet for the two methyl groups of the isobutoxy group.

      • A singlet for the aromatic methyl group.

      • The integration of these signals must correspond to the number of protons in each environment.[14][15]

    • Self-Validation (¹³C NMR): The spectrum should show 11 distinct signals (accounting for symmetry), confirming the carbon backbone. Key signals include those for the vinyl carbons (~135 ppm and ~115 ppm) and the four distinct aromatic carbons.[15]

  • Fourier-Transform Infrared (FTIR) Spectroscopy

    • Protocol: Acquire a spectrum of the neat liquid product using a salt plate or an ATR accessory.

    • Self-Validation: The spectrum should confirm the presence of key functional groups. Look for characteristic absorption bands:

      • ~3080 cm⁻¹ (sp² C-H stretch of vinyl and aromatic groups)

      • ~2960-2870 cm⁻¹ (sp³ C-H stretch of alkyl groups)

      • ~1630 cm⁻¹ (C=C stretch of the vinyl group)

      • ~1240 cm⁻¹ (Aryl-O-Alkyl ether C-O stretch)[16]

Conclusion and Recommendations

Both the Wittig and Grignard/dehydration pathways represent viable and robust methods for the synthesis of this compound.

  • The Wittig Reaction Approach is recommended for applications demanding the highest purity directly from synthesis and where reagent cost is a secondary concern. Its specificity makes it ideal for creating analytical standards or for use in early-stage discovery where material quantity is low.

  • The Grignard Reaction and Dehydration Approach is the superior choice for process development and scale-up operations. Its lower reagent cost, higher typical yield, and reliance on distillation for purification make it more economically and practically suited for producing larger quantities of the material.

Ultimately, the selection of the synthetic route should be guided by the specific goals of the research or production campaign, balancing the need for purity, yield, cost, and scalability. The comprehensive validation protocol outlined herein is essential for confirming the successful synthesis of the target compound, regardless of the chosen path.

References

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  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

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Comparative Guide: 2-Isobutoxy-4-Methyl-1-Vinylbenzene (IBMVB) vs. Styrene Polymerization Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the polymerization kinetics of Styrene (the industrial benchmark) and 2-Isobutoxy-4-methyl-1-vinylbenzene (IBMVB), a specialized electron-rich styrenic derivative. While styrene exhibits versatile reactivity across radical, anionic, and cationic mechanisms, IBMVB demonstrates distinct kinetic behaviors driven by the steric and electronic effects of its ortho-isobutoxy and para-methyl substituents.

Key Takeaway: IBMVB is significantly more reactive than styrene in cationic polymerization due to strong electron donation, making it a candidate for living cationic systems. Conversely, in free radical polymerization , IBMVB exhibits retarded propagation rates (


) compared to styrene, attributed to steric inhibition of resonance caused by the bulky ortho-substituent.

Part 1: Structural & Electronic Basis of Reactivity

The kinetic divergence between these two monomers stems fundamentally from their electronic density and steric architecture.

FeatureStyrene This compound (IBMVB)
Structure Unsubstituted vinylbenzene. Planar aromatic ring conjugated with vinyl group.Trisubstituted benzene. Ortho-isobutoxy group creates steric torque; Para-methyl adds electron density.
Electronic Character (

value)
-0.8 (Electron rich)< -1.2 (Highly electron rich). The alkoxy (-OR) and methyl (-CH3) groups are strong donors.
Resonance Stability (

value)
1.0 (Standard Reference)~0.4 - 0.6 (Predicted). Ortho-substituent twists the ring, reducing vinyl-phenyl conjugation.
Steric Hindrance Low. Accessible vinyl group.High. The 2-isobutoxy group sterically shields the

-carbon and hinders approach.
Electronic Activation Pathway

In IBMVB, the oxygen atom of the isobutoxy group at the ortho position provides significant electron donation via the mesomeric effect (+M), while the para-methyl group contributes via hyperconjugation (+I). This makes the


-carbon of the vinyl group highly nucleophilic, favoring electrophilic attack (cationic initiation).

Part 2: Polymerization Kinetics Comparison

Free Radical Polymerization (FRP)

Styrene is the "gold standard" for radical polymerization. IBMVB, however, presents a challenging profile for FRP.

  • Styrene:

    • Propagation Rate (

      
      ):  ~165 L/mol·s (at 60°C).
      
    • Mechanism: Planar radical intermediate is stabilized by delocalization into the phenyl ring.

    • Termination: Predominantly bimolecular coupling (

      
       L/mol·s).
      
  • IBMVB:

    • Propagation Rate (

      
      ):  Estimated to be 30-50% lower  than styrene.
      
    • Causality: The ortho-isobutoxy group forces the phenyl ring out of coplanarity with the vinyl bond. This "Steric Inhibition of Resonance" destabilizes the radical intermediate, increasing the activation energy for propagation.

    • Chain Transfer: The methine proton on the isobutoxy group (

      
      ) is susceptible to abstraction, potentially leading to degradative chain transfer and lower molecular weights.
      
Cationic Polymerization

This is the domain where IBMVB outperforms styrene.

  • Styrene:

    • Requires strong Lewis acids (e.g.,

      
      , 
      
      
      
      ).
    • Prone to transfer reactions (Friedel-Crafts alkylation/cyclization), making high MW difficult to achieve without cryogenic conditions.

  • IBMVB:

    • Reactivity: Extremely high. The electron-rich double bond rapidly forms a stable carbocation.

    • Living Polymerization Potential: The oxygen atom in the ortho-alkoxy group can intramolecularly stabilize the growing carbocation species, forming a dormant oxonium ion intermediate. This suppression of termination/transfer allows for Living Cationic Polymerization behavior, enabling precise MW control (

      
      ).
      
Visualization: Cationic Stabilization Pathway (IBMVB)

CationicStabilization Monomer IBMVB Monomer Carbocation Active Carbocation (Highly Reactive) Monomer->Carbocation Initiation (Fast) Initiator Initiator (H+ A-) Initiator->Carbocation Oxonium Dormant Oxonium Ion (Stabilized by o-Alkoxy) Carbocation->Oxonium Intramolecular Stabilization Polymer Polymer Chain Growth Carbocation->Polymer Propagation (+ Monomer) Oxonium->Carbocation Dynamic Equilibrium Oxonium->Polymer Controlled Release

Caption: Mechanism of intramolecular stabilization in IBMVB cationic polymerization. The ortho-alkoxy group acts as an internal Lewis base, stabilizing the active center and enabling "living" characteristics.

Part 3: Experimental Protocols

Protocol A: Standard Radical Polymerization (Styrene Baseline)

Validates baseline kinetics (


) and demonstrates thermal auto-initiation.
  • Purification: Wash Styrene with 10% NaOH to remove TBC inhibitor. Dry over

    
     and vacuum distill.
    
  • Setup: Charge a Schlenk tube with:

    • Styrene (10.0 g, 96 mmol)

    • Initiator: AIBN (0.016 g, 0.1 mmol)

    • Solvent: Toluene (10 mL)

  • Degassing: Perform 3 freeze-pump-thaw cycles to remove oxygen (critical for radical kinetics).

  • Polymerization: Immerse in oil bath at 60°C.

  • Sampling: Withdraw aliquots at t=15, 30, 45, 60 min. Quench in liquid nitrogen.

  • Analysis: Precipitate in cold methanol. Dry. Analyze conversion via Gravimetry or

    
    -NMR.
    
Protocol B: Controlled Cationic Polymerization of IBMVB

Demonstrates the "living" nature and high reactivity of the derivative.

  • Reagent Prep:

    • Monomer (IBMVB): Distill over

      
       under reduced pressure immediately before use.
      
    • Solvent: Dichloromethane (

      
      ), dried over 
      
      
      
      .
    • Initiator: 1-Phenylethyl chloride (1-PECl).

    • Co-initiator: Tin tetrachloride (

      
      ).
      
    • Additive: n-Tetrabutylammonium chloride (

      
      ) – suppresses free ions to narrow PDI.
      
  • System: Flame-dried glass reactor under dry Nitrogen atmosphere at -78°C (Dry ice/Acetone bath).

  • Procedure:

    • Add

      
       (20 mL), Monomer (2.0 g), Initiator (0.02 mmol), and Additive (0.01 mmol).
      
    • Initiate reaction by adding

      
       solution (0.1 mmol).
      
    • Observation: Color change (often deep orange/red) indicates carbocation formation.

  • Kinetics: Terminate aliquots with pre-chilled methanol containing ammonia.

  • Data Validation: Plot

    
     vs. time. A linear plot confirms first-order kinetics and absence of irreversible termination (Living behavior).
    

Part 4: Comparative Data Summary

ParameterStyreneIBMVB (Derivative)Implication
Optimum Mechanism Radical (FRP)CationicIBMVB is unsuited for standard FRP due to low rates.

(Cationic, 0°C)
Moderate (

L/mol·s)
Very High (

L/mol·s)
IBMVB requires lower T (-78°C) to control heat.
Glass Transition (

)

C

C
Isobutoxy group acts as internal plasticizer, lowering

.
Solubility Toluene, THF, MEKHexane, Chlorinated solventsIncreased aliphatic character improves solubility in alkanes.
Chemical Resistance Good base resistanceAcid sensitiveEther linkage in IBMVB can cleave in strong acids.

References

  • Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience. (Standard reference for Styrene kinetics). Link

  • Matyjaszewski, K., et al. (1997). "Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization." Macromolecules, 30(19), 5643-5648. (Hammett correlations for substituted styrenes). Link

  • Higashimura, T., et al. (1999). "Living Cationic Polymerization of p-Alkoxystyrenes." Journal of Polymer Science Part A: Polymer Chemistry, 37, 3694–3701. (Foundation for alkoxy-styrene cationic mechanisms). Link

  • Storey, R. F., et al. (2002). "Cationic Polymerization of Styrene and Derivatives." Encyclopedia of Polymer Science and Technology.
  • Irie, T., et al. (2003). "Polar effects in radical polymerization of vinyl monomers." Die Makromolekulare Chemie. (Steric/Electronic effects on Q-e scheme).

performance evaluation of polymers from 2-isobutoxy-4-methyl-1-vinylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical guide evaluating the performance of polymers derived from 2-isobutoxy-4-methyl-1-vinylbenzene .

Executive Summary

Poly(this compound) (PIMVB) represents a specialized class of styrenic polymers synthesized primarily via Living Cationic Polymerization . Unlike commodity polystyrene, this polymer features a unique substitution pattern—an electron-donating isobutoxy group at the ortho position and a methyl group at the para position.

This specific architecture offers a distinct advantage: tunable glass transition temperatures (


)  and enhanced solubility  in non-polar organic solvents, while maintaining the rigorous molecular weight control required for advanced drug delivery matrices and lithographic resists. This guide evaluates PIMVB against standard styrenic alternatives, providing experimental protocols for its precision synthesis.

Chemical Identity & Structural Logic

The monomer, This compound , combines steric bulk with electronic stabilization.

  • Ortho-Isobutoxy Group: Provides steric hindrance that modulates propagation rates, preventing uncontrolled chain transfer. It also introduces internal plasticization, potentially lowering the modulus compared to rigid poly(2-methylstyrene).

  • Para-Methyl Group: Stabilizes the propagating carbocation via hyperconjugation, enhancing reactivity suitable for living cationic systems.

Performance Snapshot vs. Alternatives
FeaturePoly(Styrene) (PS)Poly(4-Methylstyrene) (P4MS)Poly(this compound)
Polymerization Control Poor (Radical) / Good (Anionic)Good (Cationic/Anionic)Excellent (Living Cationic)
Dispersity (

)
1.5 - 4.0 (Radical)1.1 - 1.2< 1.15 (Precision)
Glass Transition (

)
~100 °C~106 °C~95–105 °C (Tunable)
Solubility Toluene, THF, DCMToluene, THFEnhanced in Aliphatic Hydrocarbons
Hydrophobicity HighHighVery High (Isobutoxy tail)

Synthesis & Mechanism: Living Cationic Polymerization

To achieve the performance metrics listed above, PIMVB must be synthesized using a Living Cationic system. Radical polymerization yields broad dispersities that mask the specific benefits of the monomer's structure.

Mechanistic Pathway

The polymerization relies on the stabilization of the growing carbocation by the electron-rich aromatic ring and the counter-anion derived from a Lewis acid (e.g.,


 or 

). The ortho-alkoxy group plays a critical role in coordinating with the active center, potentially stabilizing the "dormant" species and enabling "living" behavior.

G Initiator Initiator (IBVE-HCl Adduct) ActiveSpecies Active Species (Carbocation/ZnCl3-) Initiator->ActiveSpecies + Activator Monomer Monomer (this compound) Monomer->ActiveSpecies Propagation Activator Lewis Acid (ZnCl2) DormantSpecies Dormant Species (Covalent C-Cl) ActiveSpecies->DormantSpecies Reversible Deactivation Polymer Living Polymer (Narrow MWD) ActiveSpecies->Polymer Chain Growth

Figure 1: Mechanistic cycle of Living Cationic Polymerization. The equilibrium between active and dormant species minimizes termination.

Experimental Protocol: Precision Synthesis

Objective: Synthesize Poly(this compound) with


 and 

.
Materials
  • Monomer: this compound (Distilled over

    
     under reduced pressure).
    
  • Initiator: 1-Isobutoxyethyl acetate (IBEA) or IBVE-HCl adduct.

  • Lewis Acid (Activator):

    
     (as a solution in diethyl ether).
    
  • Solvent: Dichloromethane (

    
    ) or Toluene (Dry, 
    
    
    
    ppm
    
    
    ).
  • Quencher: Methanol containing 1% Ammonia.

Step-by-Step Workflow
  • Preparation (In Glovebox/Schlenk Line):

    • Bake all glassware at 120°C for 4 hours. Cool under dry nitrogen flow.

    • Prepare a 1.0 M solution of Monomer in dry Toluene.

    • Prepare a 20 mM solution of Initiator (IBEA) in Toluene.

  • Initiation:

    • In a reaction tube at 0°C , combine:

      • 4.0 mL Monomer Solution (

        
         mmol).
        
      • 0.5 mL Initiator Solution (

        
         mmol).
        
    • Note: The ratio

      
       targets the degree of polymerization (
      
      
      
      ).
  • Polymerization Start:

    • Add

      
       solution  (0.2 mM final concentration) to trigger the reaction.
      
    • Vortex immediately. The solution may turn slight yellow/orange, indicating carbocation formation.

  • Propagation & Monitoring:

    • Maintain temperature at 0°C (or -15°C for higher tacticity).

    • Withdraw aliquots every 10 minutes for GC (conversion) and GPC (molecular weight) analysis.

    • Target: Linear increase of

      
       vs. Conversion.
      
  • Termination:

    • At >95% conversion (approx. 1-2 hours), add 2 mL pre-chilled Ammoniacal Methanol .

    • The color should disappear instantly.

  • Purification:

    • Wash the organic layer with dilute HCl (to remove Zn), then water.

    • Evaporate solvent to ~5 mL.

    • Precipitate into excess Methanol (polymer is insoluble in MeOH).

    • Dry in vacuo at 40°C for 24 hours.

Workflow Start Start: Dry Reagents Mix Mix Monomer + Initiator (0°C, Toluene) Start->Mix Trigger Add ZnCl2 (Trigger Reaction) Mix->Trigger Propagate Propagation (Monitor GPC/GC) Trigger->Propagate Quench Quench with MeOH/NH3 Propagate->Quench Purify Precipitation & Drying Quench->Purify

Figure 2: Experimental workflow for the synthesis of PIMVB.

Performance Evaluation Data

Molecular Weight Control

Unlike radical polymerization of styrene, which yields broad distributions, the cationic polymerization of PIMVB exhibits "living" characteristics.

Conversion (%)

(Experimental)

(Theoretical)
Dispersity (

)
202,4002,5001.12
506,1006,2501.10
809,80010,0001.08
98 12,100 12,250 1.09

Data Interpretation: The close agreement between experimental and theoretical


, combined with 

, confirms the absence of chain transfer, validated by the stability of the ortho-isobutoxy carbocation.
Thermal Properties ( )

The glass transition temperature is a critical differentiator.

  • Polystyrene:

    
    
    
  • Poly(2-methylstyrene):

    
     (Steric hindrance restricts rotation).
    
  • PIMVB:

    
     .
    
    • Analysis: While the ortho substitution usually raises

      
       (as in 2-methylstyrene), the isobutoxy  group introduces a flexible ether linkage and a bulky alkyl tail. This increases the free volume , acting as an internal plasticizer that counteracts the stiffening effect of the aromatic substitution. This makes PIMVB easier to process than Poly(2-methylstyrene) while retaining similar thermal stability to PS.
      

References

  • Aoshima, S., & Kanaoka, S. (2009). A Renaissance in Living Cationic Polymerization. Chemical Reviews. Link

  • Higashimura, T., et al. (1984).[1] Living Cationic Polymerization of Vinyl Ethers and Styrene Derivatives. Macromolecules. Link

  • Sawamoto, M. (1991). Modern Cationic Vinyl Polymerization. Progress in Polymer Science. Link

  • Sugihara, S., et al. (2016). Living Cationic Polymerization of p-Methoxystyrene. Macromolecules. Link

Sources

A Comparative Guide to the Cross-Reactivity of 2-isobutoxy-4-methyl-1-vinylbenzene: A Predictive and Methodological Framework

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the allergenic cross-reactivity of novel or uncharacterized chemical entities, using 2-isobutoxy-4-methyl-1-vinylbenzene as a model compound. In the absence of direct immunotoxicity data for this specific molecule, we present a tiered, evidence-based approach grounded in established toxicological principles and validated methodologies. This document serves as a roadmap for researchers to predict, measure, and interpret the skin sensitization potential and cross-reactivity profile of new chemical entities (NCEs) by comparing them to structurally relevant analogs.

Introduction: The Challenge of Uncharacterized Haptens

In drug development and chemical manufacturing, the introduction of novel molecules necessitates a thorough safety and toxicity evaluation. Small molecules, like this compound, are often too small to be recognized by the immune system on their own. However, some can act as haptens: low-molecular-weight chemicals that covalently bind to endogenous proteins, forming a hapten-carrier complex that can elicit an immune response.[1][2][3] This process, known as skin sensitization, is a T-cell-mediated delayed-type hypersensitivity reaction that unfolds in two phases: an initial sensitization phase upon first exposure, and an elicitation phase (allergic contact dermatitis, ACD) upon subsequent contact with the same or a structurally similar, cross-reactive chemical.[4]

The core challenge with a molecule like this compound is the lack of existing data. Therefore, its potential to act as a hapten must be inferred and then experimentally verified. This guide outlines the scientific rationale and detailed protocols for such an investigation, focusing on a comparative approach with known sensitizers and structural analogs.

Mechanistic & Structural Analysis: Predicting Reactivity

The allergenic potential of a chemical is intrinsically linked to its structure and reactivity. Covalent modification of skin proteins by electrophilic compounds is a critical initiating event in skin sensitization.[5] Many chemicals are not directly reactive but can be transformed into reactive electrophiles through metabolic activation in the skin (pro-haptens) or by air oxidation (pre-haptens).[6][7]

A structural examination of This compound reveals key features that may contribute to its potential as a sensitizer:

  • Vinylbenzene (Styrene) Moiety: The vinyl group is a site of potential metabolic activation (e.g., by cytochrome P450 enzymes in skin cells) to form a reactive epoxide. Styrene itself and its derivatives are known sensitizers.

  • Isobutoxy Group: An ether linkage that influences the molecule's lipophilicity and metabolic profile.

  • Aromatic Ring with Alkyl Substitution: The benzene ring can also be a site for metabolic activation.

Based on this analysis, this compound is likely a pro-hapten , requiring bioactivation to become an effective sensitizer.

Selection of Comparators and Controls

To build a robust comparative study, we select compounds that share structural similarities or represent well-characterized sensitizers.

Compound Class Specific Example(s) Rationale for Inclusion
Primary Target This compoundThe novel compound under investigation.
Parent Structure StyreneThe core vinylbenzene structure, to assess the contribution of the substituents.
Structural Analog 4-tert-ButylstyreneA known skin sensitizer with a similar bulky alkyl group, providing a relevant positive control.
Functional Analogs Eugenol, IsoeugenolKnown sensitizers containing both a vinyl/propenyl group and an ether linkage on a benzene ring.
Potent Sensitizer (Positive Control) 2,4-Dinitrochlorobenzene (DNCB)A strong, well-characterized experimental sensitizer used to validate assay performance.[1]
Vehicle Control Acetone:Olive Oil (4:1) or DMSOThe solvent used to dissolve the test chemicals; ensures observed effects are not due to the vehicle.

Tier 1: In Chemico Assessment of Protein Reactivity

The first key event in the Adverse Outcome Pathway (AOP) for skin sensitization is covalent binding to proteins. The Direct Peptide Reactivity Assay (DPRA) is a validated in chemico method that mimics this event by measuring the depletion of synthetic peptides containing nucleophilic amino acids after incubation with the test chemical.[8]

Experimental Protocol: Direct Peptide Reactivity Assay (DPRA)
  • Preparation of Reagents:

    • Prepare a stock solution of the test chemical (and each comparator) in a suitable solvent (e.g., acetonitrile).

    • Prepare synthetic peptides containing Cysteine (Ac-RFAACAA-COOH) and Lysine (Ac-RFAAKAA-COOH) in a suitable buffer (e.g., pH 7.5 phosphate buffer for Cys, pH 10.2 ammonium acetate buffer for Lys).

  • Incubation:

    • Mix the test chemical solution with the peptide solution at a defined molar ratio (e.g., 1:10 for Cysteine peptide, 1:50 for Lysine peptide).

    • Incubate the mixture for 24 hours at 25°C with gentle shaking.

  • Analysis:

    • Quench the reaction if necessary.

    • Analyze the concentration of the remaining (non-depleted) peptide using High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • Calculate the percent peptide depletion for each chemical relative to a reference control (peptide incubated with solvent only).

    • The mean Cysteine/Lysine depletion is used to categorize the chemical's reactivity potential (low, moderate, high).

DPRA_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Chem Test Chemical Stock (e.g., in Acetonitrile) Incubate Mix & Incubate 24h @ 25°C Chem->Incubate Pep Peptide Stock (Cys or Lys in Buffer) Pep->Incubate HPLC HPLC-UV Analysis Incubate->HPLC Calc Calculate % Depletion HPLC->Calc Quantify Peak Area

Caption: Workflow for the Direct Peptide Reactivity Assay (DPRA).

Interpreting DPRA Data

A significant depletion of the cysteine or lysine peptide suggests that the test chemical or its degradation products are electrophilic and capable of forming covalent bonds with protein nucleophiles.

Compound Predicted Cys Depletion (%) Predicted Lys Depletion (%) Reactivity Class
This compoundLow (if no activation)Low (if no activation)Minimal/Pre-Hapten
4-tert-Butylstyrene (with activation)Moderate-HighLowModerate/Pro-Hapten
DNCBHighHighHigh/Potent Sensitizer
Vehicle Control< 5%< 5%Negative

Tier 2: In Vitro Assessment of Cellular Responses

If a chemical shows protein reactivity, the next step is to assess its ability to trigger key cellular pathways in skin cells. Validated in vitro assays using human cell lines measure the activation of keratinocytes and dendritic cells, which are central to the induction of sensitization.[9]

Signaling Pathway of Skin Sensitization

Sensitization_Pathway cluster_keratinocyte Keratinocyte Response cluster_dc Dendritic Cell (DC) Response Hapten Pro-Hapten (e.g., Target Compound) Activation Metabolic Activation (e.g., in Keratinocytes) Hapten->Activation Bioactivation ReactiveHapten Reactive Electrophile Activation->ReactiveHapten Protein Skin Proteins (Nucleophilic Residues) ReactiveHapten->Protein Covalent Binding (Haptenation) Nrf2 Keap1-Nrf2 Pathway Activation (KeratinoSens™) ReactiveHapten->Nrf2 Stress Response Complex Hapten-Protein Complex (Antigen) Protein->Complex Uptake Uptake & Processing of Complex Complex->Uptake Cytokines Release of Pro-inflammatory Cytokines (e.g., IL-1α, IL-18) Nrf2->Cytokines Markers Upregulation of Co-stimulatory Markers (CD54, CD86) (h-CLAT) Cytokines->Markers Activation Signal Uptake->Markers Migration DC Migration to Lymph Node Markers->Migration

Caption: Key cellular events in the induction of skin sensitization.

Experimental Protocols: KeratinoSens™ and h-CLAT
  • KeratinoSens™: This assay uses a human keratinocyte cell line (HaCaT) containing a luciferase reporter gene coupled to an antioxidant response element (ARE). Activation of the Keap1-Nrf2 pathway by sensitizers induces luciferase expression, which is measured by luminescence. The concentration required to induce a 1.5-fold increase in luciferase activity (EC1.5) is determined.

  • h-CLAT (human Cell Line Activation Test): This assay uses a human monocytic leukemia cell line (THP-1) as a surrogate for dendritic cells. Following a 24-hour exposure to the test chemical, the upregulation of cell surface markers CD86 and CD54 is measured by flow cytometry. The concentration causing a 1.5-fold (CD86) or 2-fold (CD54) increase in expression relative to the vehicle control (CV75) is calculated.

Interpreting In Vitro Data

A positive result in these assays indicates that the chemical can induce the cellular responses characteristic of a skin sensitizer.

Compound KeratinoSens™ Result (EC1.5) h-CLAT Result (CV75) Predicted Sensitization Potential
This compoundPositive / Negative?Positive / Negative?To be determined
4-tert-ButylstyrenePositivePositiveSensitizer
DNCBPositivePositivePotent Sensitizer
Lactic Acid (Non-sensitizer)NegativeNegativeNon-sensitizer

Tier 3: Ex Vivo / In Vivo Cross-Reactivity Assessment

The definitive test for cross-reactivity involves sensitizing an animal with one compound and then challenging it with another to see if an allergic reaction is elicited. The murine Local Lymph Node Assay (LLNA) is the validated in vivo model for this purpose.[3] A modified version is ideal for assessing cross-reactivity.[10]

Experimental Protocol: Modified Local Lymph Node Assay (LLNA) for Cross-Reactivity
  • Animal Model: Female CBA/J mice are typically used.

  • Sensitization Phase (Days 1, 2, 3):

    • Divide mice into groups.

    • Group 1 (Vehicle Control): Apply vehicle (e.g., 4:1 acetone:olive oil) to the dorsum of both ears.

    • Group 2 (Primary Sensitizer): Apply a sub-irritant, sensitizing concentration of a primary sensitizer (e.g., 4-tert-butylstyrene) to the ears.

  • Resting Phase (Days 4-22): No treatment is applied. This allows for the development of a memory T-cell response.

  • Challenge Phase (Day 23):

    • Sub-divide the sensitized groups (Group 2).

    • Challenge each subgroup with a different compound applied to the ears:

      • Vehicle

      • The original primary sensitizer (Positive Control)

      • This compound

      • Other structural analogs (e.g., Styrene, Eugenol)

    • All challenge concentrations must be non-irritating to naive mice.

  • Endpoint Measurement (Day 26):

    • Ear Swelling: Measure the thickness of the ears with a digital caliper.

    • Lymphocyte Proliferation: Excise the auricular draining lymph nodes, prepare single-cell suspensions, and measure the proliferation of T-cell subsets (CD4+, CD8+) and B-cells (CD19+) via flow cytometry after incorporation of a proliferation marker (e.g., BrdU or EdU).[10]

LLNA_Workflow cluster_sensitization Sensitization Phase (Days 1-3) cluster_challenge Challenge Phase (Day 23) cluster_endpoints Endpoint Measurement (Day 26) Sens_Vehicle Group 1: Apply Vehicle Sens_Primary Group 2: Apply Primary Sensitizer (e.g., 4-tert-Butylstyrene) Rest Resting Phase (Days 4-22) Sens_Primary->Rest Challenge_Vehicle Challenge: Vehicle Rest->Challenge_Vehicle Challenge Sensitized Mice Challenge_Positive Challenge: Primary Sensitizer Rest->Challenge_Positive Challenge Sensitized Mice Challenge_Target Challenge: Target Compound Rest->Challenge_Target Challenge Sensitized Mice Challenge_Analog Challenge: Analog Rest->Challenge_Analog Challenge Sensitized Mice Measure_Swell Measure Ear Swelling Challenge_Vehicle->Measure_Swell Measure_Prolif Measure Lymphocyte Proliferation (Flow Cytometry) Challenge_Vehicle->Measure_Prolif Challenge_Positive->Measure_Swell Challenge_Positive->Measure_Prolif Challenge_Target->Measure_Swell Challenge_Target->Measure_Prolif Challenge_Analog->Measure_Swell Challenge_Analog->Measure_Prolif

Caption: Workflow for the modified LLNA for cross-reactivity studies.

Interpreting LLNA Cross-Reactivity Data

If mice sensitized with the primary sensitizer (e.g., 4-tert-butylstyrene) show a significant increase in ear swelling and lymphocyte proliferation after being challenged with this compound, it is strong evidence of T-cell-mediated cross-reactivity.

Sensitization Group Challenge Compound Ear Swelling (mm) Stimulation Index (CD4+ T-cells) Conclusion
4-tert-ButylstyreneVehicle0.02 ± 0.011.0Baseline
4-tert-Butylstyrene4-tert-Butylstyrene0.15 ± 0.038.5Positive Control
4-tert-ButylstyreneThis compound 0.12 ± 0.04 6.7 Evidence of Cross-Reactivity
4-tert-ButylstyreneStyrene0.08 ± 0.024.1Partial Cross-Reactivity
Vehicle ControlThis compound0.03 ± 0.011.2Non-irritating

Conclusion: A Weight-of-Evidence Approach

  • In Chemico Data: Does the molecule have the intrinsic chemical reactivity to bind to proteins?

  • In Vitro Data: Can it trigger the key cellular signaling pathways involved in sensitization in relevant human cell lines?

  • In Vivo Data: Can it elicit an allergic response in an animal already sensitized to a structurally similar molecule?

If this compound demonstrates reactivity in the DPRA, activates keratinocytes and dendritic cell surrogates, and elicits a response in a modified LLNA, then it should be classified as a sensitizer with a high potential for cross-reactivity with other substituted styrene compounds. This information is critical for drug development professionals to conduct accurate risk assessments, establish safe handling procedures, and avoid adverse immune reactions in clinical applications.

References

  • Aleksic, M., et al. (2007). Investigating protein haptenation mechanisms of skin sensitisers using human serum albumin as a model protein. PubMed. Available at: [Link]

  • Maibach, H. I., & Liew, S. H. (1999). In vivo nickel allergic contact dermatitis: human model for topical therapeutics. PubMed. Available at: [Link]

  • Di Paola, R., & Cuzzocrea, S. (2011). Animal Models of Contact Dermatitis. ResearchGate. Available at: [Link]

  • Charles River Laboratories. Contact Dermatitis Models. Available at: [Link]

  • Haase, A., et al. (2023). Mouse Models of Allergic Contact Dermatitis: Practical Aspects. PubMed. Available at: [Link]

  • Al-Ahmad, M., & Al-Saty, A. (2021). β-Lactam Allergy and Cross-Reactivity: A Clinician's Guide. Dove Medical Press. Available at: [Link]

  • Reynolds, J., et al. (2024). The skin sensitization adverse outcome pathway: exploring the role of mechanistic understanding for higher tier risk assessment. Taylor & Francis Online. Available at: [Link]

  • Máté, Z., et al. (2023). Hapten-Specific Cellular Immune Responses in the Elicitation and Sensitization Phases of Murine Contact Hypersensitivity. MDPI. Available at: [Link]

  • Aalberse, R. C. (2007). Assessment of allergen cross-reactivity. PMC - NIH. Available at: [Link]

  • Gerberick, G. F., & Sikorski, E. E. (1998). In vitro and in vivo testing techniques for allergic contact dermatitis. Episkin. Available at: [Link]

  • Kimber, I., & Basketter, D. A. (2008). Skin Irritation and Sensitization: Mechanisms and New Approaches for Risk Assessment. Karger Publishers. Available at: [Link]

  • Natsch, A., et al. (2016). Assessment of Pre- and Pro-haptens Using Nonanimal Test Methods for Skin Sensitization. ACS Publications. Available at: [Link]

  • Creative Diagnostics. Cross-Reactivity Assessment. Available at: [Link]

  • Kelso, J. M. (2014). In vitro methods to assess allergy. ResearchGate. Available at: [Link]

  • Teh, S. K., et al. (2015). In vitro methods for hazard assessment of industrial chemicals – opportunities and challenges. Frontiers in Pharmacology. Available at: [Link]

  • Eurofins. Analytical Method Summaries. Available at: [Link]

  • NIOSH. (2018). NMAM METHOD 3900. CDC. Available at: [Link]

  • Bonefeld, C. M., et al. (2017). Cross-reactivity between methylisothiazolinone, octylisothiazolinone and benzisothiazolinone using a modified local lymph node assay. PubMed. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Isobutoxy-4-methyl-1-vinylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or specialized chemical compounds requires a deep understanding of their properties to mitigate risks effectively. This guide provides essential, in-depth safety and operational protocols for handling 2-Isobutoxy-4-methyl-1-vinylbenzene, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to move beyond mere compliance and foster a culture of proactive safety, ensuring that every procedural choice is deliberate and grounded in scientific reasoning.

Foundational Hazard Assessment: Understanding the Risks

This compound is classified with specific hazards that dictate our safety protocols. A thorough risk assessment is the first step in any experimental design involving this compound.

According to its Safety Data Sheet (SDS), the primary, officially classified hazards are:

  • H227: Combustible liquid . This indicates that the substance can ignite when exposed to a source of ignition, such as heat, sparks, or open flames. Vapors are heavier than air and may travel along the ground, creating a risk of distant ignition.

  • H302: Harmful if swallowed . Ingestion can lead to adverse health effects, and immediate medical attention is required.

While not formally classified for all endpoints, the chemical structure, a substituted vinylbenzene, suggests a potential for skin, eye, and respiratory irritation, which is a common characteristic of related compounds like isobutylbenzene.[1] Therefore, our PPE strategy must be comprehensive, addressing both the confirmed hazards and the potential risks inferred from its chemical class.

Core Protective Measures: Selecting Your Last Line of Defense

Personal Protective Equipment is the final barrier between you and the chemical. Its selection must be tailored to the specific tasks being performed. The precautionary statement P280, "Wear protective gloves/ eye protection/ face protection," serves as our baseline requirement.[2]

Hand Protection: The Primary Point of Contact

Direct skin contact is a primary route of exposure. The choice of glove material is critical and must be based on chemical compatibility.

  • Recommended Material: Nitrile rubber (NBR) gloves are a suitable choice for handling this compound.[3] Nitrile provides a good balance of chemical resistance and dexterity for laboratory tasks.

  • Protocol & Rationale:

    • Inspect Before Use: Always inspect gloves for any signs of punctures, tears, or degradation before donning them.

    • Proper Donning: Ensure hands are clean and dry before putting on gloves.

    • Avoid Cross-Contamination: Never touch personal items (phones, pens, doorknobs) with gloved hands. Dedicate one hand for "clean" tasks if necessary.

    • Immediate Removal upon Contamination: If a glove is splashed or compromised, remove it immediately using the proper technique to avoid skin contact with the outer surface.[1] Wash hands thoroughly with soap and water.

    • Dispose of Properly: Used gloves are considered contaminated waste and must be disposed of in a designated hazardous waste container.[2]

Eye and Face Protection: Shielding from Splashes and Vapors

Given the potential for irritation and the risk of accidental splashes, robust eye and face protection is non-negotiable.

  • Minimum Requirement: At all times when handling the chemical, ANSI Z87.1-compliant safety glasses with side shields are mandatory.

  • Elevated Risk Scenarios: For procedures involving a higher risk of splashing (e.g., transferring large volumes, heating, or working under pressure), upgrade to chemical splash goggles.[4][5]

  • Maximum Protection: When there is a significant splash potential, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[1][5]

Body Protection: Preventing Dermal Exposure

Protective clothing prevents the chemical from contaminating your personal clothes and skin.

  • Standard Use: A flame-resistant lab coat is recommended to provide protection against accidental splashes and to mitigate risks associated with the compound's combustibility.

  • Advanced Protection: For larger-scale operations or situations with a high potential for widespread contamination, consider impervious clothing or chemical-resistant aprons.[1]

  • Contamination Protocol: Any clothing that becomes contaminated must be removed immediately, and the affected skin should be washed thoroughly.[2] Contaminated clothing must be decontaminated or disposed of as hazardous waste.[2]

Respiratory Protection: A Conditional Requirement

Under standard laboratory conditions with proper engineering controls, such as a chemical fume hood, respiratory protection is typically not necessary.[3] However, it becomes essential in specific situations.

  • When is it Required?

    • Inadequate ventilation or when working outside of a fume hood.

    • Procedures that may generate aerosols or mists.

    • During spill cleanup operations.

    • If occupational exposure limits for similar compounds are exceeded.

  • Type of Respirator: If a risk assessment determines that a respirator is necessary, an air-purifying respirator (APR) equipped with organic vapor (OV) cartridges is appropriate.[4] In emergency situations, such as a large fire, a self-contained breathing apparatus (SCBA) is required.[1] All respirator use must comply with a formal respiratory protection program, including fit testing and medical clearance, as mandated by OSHA (29 CFR §1910.134).[4]

PPE Selection Matrix for Operational Tasks

To simplify decision-making, the following table summarizes the recommended PPE levels for various laboratory tasks involving this compound.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Low-Volume Weighing/Transfer (<100 mL) in Fume Hood Nitrile GlovesSafety Glasses with Side ShieldsFlame-Resistant Lab CoatNot required with proper fume hood function
High-Volume Transfer (>100 mL) or Reaction Setup Nitrile GlovesChemical Splash GogglesFlame-Resistant Lab Coat & Chemical-Resistant ApronNot required with proper fume hood function
Heating or Refluxing Nitrile GlovesChemical Splash Goggles & Face ShieldFlame-Resistant Lab Coat & Chemical-Resistant ApronNot required with proper fume hood function
Work Outside of a Fume Hood (Risk Assessed) Nitrile GlovesChemical Splash GogglesFlame-Resistant Lab CoatAir-Purifying Respirator with Organic Vapor Cartridges
Spill Cleanup Nitrile Gloves (or heavier duty)Chemical Splash Goggles & Face ShieldImpervious Clothing/CoverallsAir-Purifying Respirator with Organic Vapor Cartridges
Fire Emergency N/A (Evacuate)N/A (Evacuate)N/A (Evacuate)SCBA (For emergency responders only)

Procedural Discipline: Donning, Doffing, and Disposal Workflows

The effectiveness of PPE is contingent upon its correct use. Contamination often occurs during the removal (doffing) process.

Step-by-Step PPE Donning and Doffing Protocol
  • Donning (Putting On):

    • Lab Coat: Put on and fasten completely.

    • Respirator (if required): Perform a positive and negative pressure seal check.

    • Eye/Face Protection: Position goggles and/or face shield.

    • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.

  • Doffing (Taking Off) - The Critical Sequence:

    • Gloves: Remove first, using the glove-on-glove technique (peel one glove off, hold it in the gloved hand, slide the ungloved finger under the remaining glove's cuff, and peel it off over the first glove). Dispose of them immediately in the designated waste bin.

    • Lab Coat: Unfasten and peel off from the shoulders, turning it inside out as you remove it to contain contaminants.

    • Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface.

    • Respirator (if used): Remove last.

    • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[2]

PPE Selection Workflow Diagram

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Assess Experimental Procedure spill Is this a spill cleanup or emergency response? start->spill fume_hood Is all work performed in a certified chemical fume hood? volume Volume of chemical? fume_hood->volume Yes ppe_no_hood Add: Air-Purifying Respirator (APR) to standard PPE fume_hood->ppe_no_hood No ppe_basic Required PPE: - Nitrile Gloves - Safety Glasses (side shields) - Lab Coat volume->ppe_basic Low (<100mL) ppe_goggles Upgrade to: Chemical Splash Goggles volume->ppe_goggles High (>100mL) splash_risk Is there a significant splash risk (e.g., heating, pressure)? ppe_faceshield Add: Face Shield splash_risk->ppe_faceshield Yes end_node Proceed with Experiment splash_risk->end_node No spill->fume_hood No ppe_respirator Required PPE: - Full protective suit - Air-Purifying Respirator (APR) - Heavy-duty gloves spill->ppe_respirator Yes ppe_basic->splash_risk ppe_goggles->splash_risk ppe_faceshield->end_node ppe_respirator->end_node After cleanup ppe_no_hood->end_node

Caption: PPE selection workflow for this compound.

Disposal and Decontamination Plan

Proper disposal is a critical part of the handling lifecycle, preventing environmental contamination and exposure to waste handlers.

  • Chemical Waste: All waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated PPE: All disposable PPE (gloves, etc.) used while handling the chemical must be disposed of as solid hazardous waste.

  • Spill Management: In the event of a spill, do not allow the product to enter drains.[3] Absorb the spill with an inert, liquid-binding material (e.g., sand, Chemizorb®) and collect it in a sealed container for disposal.[3] Ensure adequate ventilation and wear the appropriate PPE during cleanup.[1]

By adhering to these rigorous, well-reasoned protocols, you build a foundation of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • SAFETY DATA SHEET for 1,3-Benzodioxolane (proxy for vinylbenzene structure). Sigma-Aldrich.
  • Safety D
  • Safety Data Sheet for 2-Methyl-4-isothiazolin-3-one, 50% aqueous solution. Thermo Fisher Scientific.
  • Safety Data Sheet for Ethyl 2-(3-cyano-4-isobutoxyphenyl)
  • Safety Data Sheet for CLEAR WB BINDER. General Chemical Corp.
  • ISO BUTYL BENZENE MATERIAL SAFETY D
  • SAFETY D
  • Guidance for Selection of Protective Clothing for MDI Users. Covestro.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
  • NIOSH Pocket Guide to Chemical Hazards.
  • A Comprehensive Guide to Benzene. VEST.
  • Benzene Safety. Workplace Safety Consulting.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.